molecular formula C10H13NO2 B1581486 3-Morpholinophenol CAS No. 27292-49-5

3-Morpholinophenol

Cat. No.: B1581486
CAS No.: 27292-49-5
M. Wt: 179.22 g/mol
InChI Key: BMGSGGYIUOQZBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Morpholinophenol is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-3-1-2-9(8-10)11-4-6-13-7-5-11/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGSGGYIUOQZBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181735
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27292-49-5
Record name 3-Morpholinophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27292-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Morpholinophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027292495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Morpholinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 3-(4-morpholinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Morpholinophenol synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-Morpholinophenol

Abstract

This compound, a heterocyclic organic compound integrating a phenol moiety with a morpholine ring, stands as a pivotal intermediate in the landscape of modern medicinal chemistry and drug development.[1] Its unique structural architecture makes it a versatile building block for creating a diverse range of biologically active molecules. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will explore a robust synthetic pathway, detail the essential analytical techniques for structural confirmation and purity assessment, and explain the scientific rationale behind these core methodologies.

Introduction: The Significance of the this compound Scaffold

The value of this compound (CAS No. 27292-49-5) in pharmaceutical research is primarily derived from its hybrid structure.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic activity, while the morpholine ring, with its embedded ether and tertiary amine functionalities, can enhance aqueous solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets.

This combination has led to its extensive use as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of new analgesics and anti-inflammatory drugs.[1] Furthermore, its utility extends to biochemical research, where it serves as a scaffold for designing enzyme inhibitors to probe metabolic pathways and identify potential therapeutic targets.[1]

Synthesis of this compound: A Modern Approach

While several classical methods exist for the formation of N-aryl morpholines, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a superior strategy due to its high efficiency, functional group tolerance, and broad substrate scope.[2] This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Chosen Pathway: Buchwald-Hartwig Amination

The selected route involves the cross-coupling of a protected 3-bromophenol with morpholine. A protecting group, such as a silyl ether (e.g., TBDMS), is often employed for the phenolic hydroxyl to prevent side reactions, although in some cases the reaction can proceed without it. The core of this process is the catalytic cycle involving a Palladium(0) species, a phosphine ligand, and a base.

Rationale for Method Selection:

  • Expertise: The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, offering a reliable and high-yielding alternative to harsher methods like nucleophilic aromatic substitution.[2] The choice of a sterically hindered phosphine ligand (e.g., a biarylphosphine like XPhos) is critical; it promotes the crucial reductive elimination step and stabilizes the active catalytic species, preventing catalyst decomposition.[3]

  • Trustworthiness: The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for deprotonating the amine-catalyst complex, facilitating its entry into the catalytic cycle without competing in unwanted side reactions.[3] The reaction is typically run under an inert atmosphere to protect the sensitive Pd(0) catalyst from oxidation.

Synthetic Workflow Diagram

G cluster_0 Step 1: Protection (Optional) cluster_1 Step 2: Buchwald-Hartwig Coupling cluster_2 Step 3: Deprotection A 3-Bromophenol C Protected 3-Bromophenol A->C Protection B Protecting Group Reagent (e.g., TBDMSCl, Imidazole) D Protected 3-Bromophenol G Protected this compound D->G Coupling E Morpholine F Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) + Base (e.g., NaOtBu) H Protected this compound J This compound H->J Deprotection I Deprotection Reagent (e.g., TBAF) G cluster_spectroscopy Spectroscopic & Spectrometric Analysis Start Synthesized Crude Product Purify Purification (Recrystallization or Column Chromatography) Start->Purify Product Purified this compound Purify->Product IR IR Spectroscopy (Functional Groups) Product->IR Confirms NMR NMR Spectroscopy (¹H & ¹³C) (Connectivity & Skeleton) Product->NMR Confirms MS Mass Spectrometry (Molecular Weight & Formula) Product->MS Confirms

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Morpholinophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Moiety - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, is one such "privileged scaffold."[1][2] Its unique physicochemical properties, including metabolic stability and the ability to form crucial hydrogen bonds, have propelled its incorporation into a multitude of approved drugs.[1] This guide delves into a specific and promising class of these compounds: the 3-Morpholinophenol derivatives. By dissecting their mechanisms of action, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential and the experimental avenues to unlock it.

The Core Structure: Understanding this compound

The this compound scaffold is characterized by a phenol ring substituted with a morpholine group at the meta-position. This arrangement provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the morpholine nitrogen offers a site for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1][2]

Unveiling the Biological Tapestry: Diverse Mechanisms of Action

Derivatives of the broader morpholine class have demonstrated a remarkable array of pharmacological activities, and by extension, this compound derivatives are being explored for similar therapeutic applications.[1][2] The primary mechanisms through which these compounds exert their effects can be broadly categorized into enzyme inhibition and receptor modulation.

Precision Targeting: Enzyme Inhibition

A significant body of research points towards the ability of morpholine-containing compounds to act as potent and selective enzyme inhibitors. This inhibitory action is a key mechanism driving their therapeutic effects in various disease models.

Chronic inflammation is a hallmark of numerous diseases. Certain morpholinopyrimidine derivatives have been shown to exhibit significant anti-inflammatory properties by downregulating the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells.[3][4]

  • Signaling Pathway:

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 NO_PGs NO & Prostaglandin Production iNOS_COX2->NO_PGs Inflammation Inflammation NO_PGs->Inflammation Derivatives This compound Derivatives Derivatives->iNOS_COX2 Inhibit

Caption: Inhibition of the LPS-induced inflammatory pathway by this compound derivatives.

The cytochrome P450 (CYP) family of enzymes, particularly CYP1A1 and CYP1B1, are implicated in the metabolic activation of pro-carcinogens. Aryl morpholino triazenes have been identified as a new class of compounds capable of inhibiting these enzymes, suggesting a potential chemopreventive mechanism.[5] Given the structural similarities, this compound derivatives are promising candidates for development as CYP1A1 and CYP1B1 inhibitors.

  • Mechanism of Action:

cyp450_inhibition Procarcinogen Pro-carcinogen CYP1A1_1B1 CYP1A1 / CYP1B1 Procarcinogen->CYP1A1_1B1 Metabolized by Carcinogen Carcinogen CYP1A1_1B1->Carcinogen Cancer Cancer Initiation Carcinogen->Cancer Derivatives This compound Derivatives Derivatives->CYP1A1_1B1 Inhibit

Caption: Inhibition of pro-carcinogen activation by targeting CYP1A1/1B1.

Morpholine-based fungicides, such as fenpropimorph, function by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: sterol Δ¹⁴-reductase and sterol Δ⁸-Δ⁷-isomerase.[6][7] This disruption of the fungal cell membrane leads to cell death. The morpholine moiety is crucial for this activity, making this compound a valuable starting point for novel antifungal drug discovery.

  • Ergosterol Biosynthesis Inhibition:

antifungal_pathway Precursors Ergosterol Precursors Enzyme1 Sterol Δ¹⁴-reductase Precursors->Enzyme1 Enzyme2 Sterol Δ⁸-Δ⁷-isomerase Enzyme1->Enzyme2 Ergosterol Ergosterol Enzyme2->Ergosterol CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane FungalDeath Fungal Cell Death CellMembrane->FungalDeath Disruption leads to Derivatives This compound Derivatives Derivatives->Enzyme1 Inhibit Derivatives->Enzyme2 Inhibit

Caption: Dual-target inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously define the mechanism of action of novel this compound derivatives, a systematic and multi-faceted experimental approach is essential. The following protocols outline key assays for target identification and validation.

General Workflow for Mechanism of Action Studies

moa_workflow Synthesis Synthesis of Derivatives Screening Phenotypic Screening (e.g., Cytotoxicity, Antimicrobial) Synthesis->Screening TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) Screening->TargetID Active Compounds TargetValidation Target Validation (e.g., siRNA, CRISPR) TargetID->TargetValidation BiochemicalAssays Biochemical Assays (Enzyme Kinetics, Binding Assays) TargetValidation->BiochemicalAssays CellularAssays Cell-based Assays (Signaling Pathway Analysis) BiochemicalAssays->CellularAssays SAR Structure-Activity Relationship (SAR) Studies BiochemicalAssays->SAR InVivo In Vivo Models (Efficacy and Toxicity) CellularAssays->InVivo CellularAssays->SAR

References

The Pivotal Role of 3-Morpholinophenol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient medicinal chemistry. Among these, the morpholine ring has emerged as a particularly valuable moiety, lauded for its ability to enhance the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This technical guide delves into the specific potential of a key building block incorporating this advantageous heterocycle: 3-Morpholinophenol .

This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, exploring the multifaceted applications of this compound in the synthesis of novel therapeutic agents. We will dissect the synergistic contributions of the morpholine and phenol functionalities, examine its role in the construction of targeted therapies, and provide practical insights into the design and synthesis of next-generation drug candidates.

The Chemical and Pharmacological Significance of the this compound Scaffold

This compound, with its unique amalgamation of a hydrophilic morpholine ring and a versatile phenolic hydroxyl group, presents a compelling starting point for medicinal chemistry campaigns.[3] The morpholine moiety is frequently incorporated into drug molecules to improve aqueous solubility, metabolic stability, and to introduce a basic center for salt formation, thereby enhancing bioavailability.[1] The phenolic hydroxyl group, on the other hand, offers a reactive handle for a multitude of chemical transformations, allowing for the introduction of diverse pharmacophoric elements. Furthermore, the hydroxyl group itself can participate in crucial hydrogen bonding interactions with biological targets.

The strategic placement of the morpholine group at the meta-position of the phenol ring influences the electronic properties and conformational flexibility of the molecule, providing a distinct vector for molecular exploration compared to its ortho and para isomers.

Applications in the Synthesis of Kinase Inhibitors

The inhibition of protein kinases is a major focus in the development of targeted cancer therapies.[4] The morpholine ring is a common feature in many approved and investigational kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket, contributing to potency and selectivity.[2][5] this compound serves as an ideal scaffold for the synthesis of kinase inhibitors, leveraging both of its key functional groups.

Targeting the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors incorporate a morpholine-substituted aromatic ring. The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the kinase hinge region.[5]

The synthesis of such inhibitors can be envisioned to start from this compound, where the phenolic hydroxyl is first converted to a leaving group (e.g., triflate) or a boronic ester to enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for the introduction of the core heterocyclic scaffold of the kinase inhibitor. The morpholine nitrogen can then be further functionalized if required.

Conceptual Synthetic Workflow for a PI3K Inhibitor Scaffold from this compound

G A This compound B O-Functionalization (e.g., Triflation) A->B Tf2O, base C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) B->C E Further Elaboration C->E D Core Heterocycle (e.g., Purine, Pyrimidine) D->C F PI3K Inhibitor Candidate E->F

Figure 1. A generalized workflow for the synthesis of PI3K inhibitors.

Development of Epidermal Growth Factor Receptor (EGFR) Inhibitors

Gefitinib, an EGFR inhibitor, features a morpholino-ethoxy side chain. While not a direct derivative of this compound, its structure highlights the importance of the morpholine moiety in this class of drugs. The synthesis of novel Gefitinib analogues can potentially utilize this compound as a starting material to introduce variations at the solvent-exposed region, aiming to improve potency against resistant mutants or to modulate pharmacokinetic properties.

A Versatile Precursor for Opioid Receptor Modulators

The phenolic hydroxyl group is a critical pharmacophoric element in many opioid receptor ligands, including morphine and its derivatives.[6] The 3-hydroxyphenyl group, in particular, is a well-established bioisostere for the phenolic A-ring of morphine. This makes this compound an attractive starting point for the synthesis of novel opioid receptor modulators with potentially improved side-effect profiles.[3]

The morpholine ring can serve as a constrained amino group, influencing the conformational preference of the molecule and its interaction with the opioid receptor subtypes (μ, δ, and κ).

Table 1: Key Functional Groups of this compound and Their Roles in Drug Design

Functional GroupKey Properties and Roles in Medicinal Chemistry
Morpholine Ring Enhances aqueous solubility and metabolic stability. Provides a basic center for salt formation. Can participate in hydrogen bonding. Influences molecular conformation.
Phenolic Hydroxyl Serves as a versatile synthetic handle for further molecular elaboration. Acts as a hydrogen bond donor. Critical pharmacophoric feature for various targets, including opioid receptors.
Meta-Substitution Provides a distinct substitution pattern for exploring structure-activity relationships. Influences electronic properties and conformational flexibility.

Experimental Protocols: A Guideline for Synthesis and Evaluation

The following protocols are provided as a general framework for the synthesis and biological evaluation of derivatives of this compound.

General Synthetic Protocol: Etherification of this compound

This protocol describes a general method for the alkylation of the phenolic hydroxyl group, a common first step in the elaboration of the this compound scaffold.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq) to the solution and stir at room temperature for 30 minutes.

  • Alkylating Agent Addition: Add the desired alkylating agent (e.g., an alkyl halide, 1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

In Vitro Biological Assay: Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Assay Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.

  • Inhibition: Add the diluted test compounds to the assay wells and incubate for a predetermined time at a specific temperature.

  • Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Flow for Drug Discovery Utilizing this compound

G cluster_0 Scaffold Selection & Synthesis cluster_1 Biological Evaluation cluster_2 Preclinical Development A This compound (Starting Material) B Chemical Modification (e.g., Etherification, Cross-Coupling) A->B C Library of Derivatives B->C D In Vitro Screening (e.g., Kinase Assays, Receptor Binding) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G In Vivo Efficacy Studies F->G H ADME/Tox Profiling G->H I Candidate Drug H->I

Figure 2. A schematic representation of the drug discovery process.

Future Perspectives and Conclusion

This compound stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its inherent chemical tractability and the favorable properties imparted by the morpholine ring make it a highly valuable building block for the synthesis of a diverse array of biologically active molecules.[3] While its full potential is still being explored, the existing body of literature on morpholine-containing drugs provides a strong rationale for its continued investigation.

Future research efforts should focus on the systematic exploration of the chemical space around the this compound core. The development of novel synthetic methodologies to further functionalize this scaffold will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles. As our understanding of complex diseases deepens, the versatility of this compound will ensure its place as a key tool in the arsenal of medicinal chemists for years to come.

References

The Discovery and Synthesis of Novel 3-Morpholinophenol Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-morpholinophenol scaffold represents a privileged structural motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents, most notably in the realm of analgesia and kinase inhibition.[1] Its inherent physicochemical properties, conferred by the morpholine ring, often lead to improved pharmacokinetic profiles, making it an attractive starting point for novel drug discovery campaigns.[2][3] This in-depth technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and biological evaluation workflows pertinent to the discovery and development of novel this compound analogs. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and bioassays, and explore the critical structure-activity relationships that govern the therapeutic potential of this versatile chemical class.

Introduction: The Strategic Value of the this compound Core

The this compound core is a key intermediate in the synthesis of numerous biologically active molecules.[1] The morpholine moiety is a "privileged" pharmacophore, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and target engagement.[2][3] The phenolic hydroxyl group, on the other hand, provides a crucial handle for hydrogen bonding interactions with biological targets and serves as a versatile point for chemical modification.[1]

The strategic value of this scaffold lies in its modular nature, which allows for systematic exploration of chemical space through targeted modifications at three key positions: the phenolic hydroxyl, the aromatic ring, and the morpholine nitrogen. This guide will explore the synthesis of novel analogs through derivatization at these positions to modulate pharmacological activity.

Synthetic Strategies for Novel this compound Analogs

The synthesis of a diverse library of this compound analogs is paramount for establishing robust structure-activity relationships (SAR). The following section details validated synthetic protocols for the derivatization of the this compound core.

Synthesis of the Core Scaffold: 3-(Morpholin-4-yl)phenol

The foundational this compound scaffold can be efficiently synthesized via palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.[4][5][6][7][8] This method offers high yields and broad functional group tolerance.

Experimental Protocol: Buchwald-Hartwig Amination for 3-(Morpholin-4-yl)phenol

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromophenol (1.0 eq), morpholine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).

  • Solvent: Add anhydrous toluene or dioxane.

  • Inert Atmosphere: Purge the tube with argon for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Diagram: Synthetic Workflow for this compound

G A 3-Bromophenol D Buchwald-Hartwig Amination A->D B Morpholine B->D C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., RuPhos) Base (e.g., NaOtBu) C->D E 3-(Morpholin-4-yl)phenol D->E High Yield G cluster_0 Phenolic -OH Modification cluster_1 Aromatic Ring Functionalization Core 3-(Morpholin-4-yl)phenol Ether Ether Analogs (O-Alkylation) Core->Ether R-X, Base Ester Ester Analogs (Acylation) Core->Ester RCOCl, Base Suzuki Aryl/Heteroaryl Analogs (Suzuki Coupling) Core->Suzuki R-B(OH)₂, Pd Catalyst, Base (Requires brominated core) Other Other Substituents (e.g., Halogenation) Core->Other

References

The Biological Versatility of 3-Morpholinophenol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The morpholine ring is a quintessential example of such a scaffold.[1] Its simple, six-membered heterocyclic structure, containing both a secondary amine and an ether linkage, imparts a favorable combination of properties upon a molecule. These include improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets, all of which contribute to an enhanced pharmacokinetic and pharmacodynamic profile.[1][2]

At the heart of many of these derivatives lies 3-Morpholinophenol, a versatile chemical intermediate.[3] Its structure, combining the beneficial morpholine ring with a reactive phenol group, serves as an ideal starting point for the synthesis of vast libraries of compounds with diverse biological activities. This guide provides an in-depth exploration of the biological activities of this compound derivatives, focusing on their applications in oncology, infectious diseases, and inflammation. We will delve into mechanisms of action, structure-activity relationships (SAR), and the practical experimental protocols required to assess their therapeutic potential.

Part 1: Anticancer Activity - Targeting Aberrant Signaling

The uncontrolled proliferation that characterizes cancer is often driven by dysregulated signaling pathways. Many derivatives of this compound have been developed as potent inhibitors of key kinases within these pathways, demonstrating significant anticancer potential.[4][5]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A critical signaling cascade frequently overactive in cancer is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which governs cell cycle progression, proliferation, and survival.[6][7] The morpholine moiety has proven to be a key pharmacophore in the design of potent PI3K inhibitors.[8] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase, while the rest of the molecule can be modified to enhance potency and selectivity.[1][9]

Activation of receptor tyrosine kinases (RTKs) by growth factors initiates the pathway, leading to the activation of PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to form phosphatidylinositol-3,4,5-trisphosphate (PIP3).[7] This second messenger recruits the kinase Akt to the cell membrane, where it is activated. Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately promotes protein synthesis and cell growth.[3][] Morpholine-containing inhibitors function by competitively binding to the ATP-binding site of PI3K, thereby preventing the phosphorylation of PIP2 and halting the entire downstream signaling cascade, leading to reduced proliferation and the induction of apoptosis.[9]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes Inhibitor This compound Derivative (e.g., Gefitinib) Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine derivatives.
Case Study: Gefitinib

Gefitinib (Iressa®) is a prime example of a successful kinase inhibitor that, while not a direct derivative of this compound, incorporates a crucial morpholine-containing side chain. It functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The synthesis of Gefitinib often involves coupling a quinazoline core with a side chain containing a morpholine group, such as 4-(3-chloropropyl)morpholine.[2] This morpholine moiety enhances the solubility and overall drug-like properties of the molecule, contributing to its clinical efficacy in treating non-small cell lung cancer.[2][11] The development of Gefitinib and its derivatives highlights the strategic importance of incorporating the morpholine scaffold in modern anticancer drug design.[12]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that modifications to the this compound scaffold can dramatically influence anticancer activity.[1]

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenol ring are critical. Electron-withdrawing groups can modulate the pKa of the phenol, influencing binding affinity.[6]

  • The Morpholine Ring: While the core morpholine is important for pharmacokinetics, substitutions on the morpholine ring itself can impact potency. For instance, introducing alkyl groups at the C-3 position has been shown to increase anticancer activity in certain contexts.[9]

  • The Linker: When the morpholine moiety is attached to another pharmacophore (as in Gefitinib), the length and flexibility of the linker chain are crucial for optimal positioning within the target's binding site.[13]

Data Presentation: In Vitro Cytotoxicity

The efficacy of novel this compound derivatives is typically first assessed using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric.

Compound IDDerivative ClassCancer Cell LineIC₅₀ (µM)Reference
Compound 22 Triazene-appended morpholine chalconeMDA-MB-231 (Breast)20.0[14]
Compound 22 Triazene-appended morpholine chalconeSW480 (Colon)12.5[14]
Compound 4b Gefitinib-1,2,3-triazole derivativeA549 (Lung)3.94 ± 0.01[11]
Compound 4b Gefitinib-1,2,3-triazole derivativeNCI-H1437 (Lung)1.56 ± 0.06[11]
M5 Substituted morpholine derivativeMDA-MB-231 (Breast)81.92 µg/mL[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a common method to determine if a novel compound directly inhibits a target kinase, such as PI3K. The principle relies on measuring the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Objective: To determine the IC₅₀ value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., PI3Kα)

  • Kinase-specific substrate (e.g., a peptide or PIP2)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, Lumit™, or a phospho-specific antibody)

  • 384-well white assay plates

  • Plate reader (Luminescence or Fluorescence capable)

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute these into the kinase assay buffer to achieve the final desired concentrations for the assay.

  • Assay Plate Setup: Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

  • Kinase Addition: Add 10 µL of the kinase solution (kinase diluted in assay buffer) to each well.

  • Incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Add 10 µL of the ATP/substrate mixture (ATP and substrate diluted in assay buffer) to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.

  • Reaction Termination & Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis:

    • Subtract the background signal (wells with no kinase) from all data points.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity and a control with a known potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Part 2: Antimicrobial Activity - A Renewed Arsenal

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The morpholine scaffold is present in the clinically approved antibiotic Linezolid and many experimental compounds, showcasing its utility in combating bacterial infections. Derivatives of this compound have been synthesized and evaluated, with some showing promising broad-spectrum antibacterial activity.[15]

Mechanism of Action

The antimicrobial mechanisms of morpholine derivatives are diverse. For example, Linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex. Other derivatives may function by disrupting the bacterial cell membrane or inhibiting essential enzymes involved in cell wall synthesis or DNA replication.[12][15]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The standard metric for antimicrobial activity is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Semicarbazide derivative (4-bromophenyl moiety)Enterococcus faecalis3.91[12]
Thiosemicarbazide derivative (4-trifluoromethylphenyl)Gram-positive strains31.25 - 62.5[12]
7-(2-(aminomethyl)morpholino) derivativeStaphylococcus aureus25
7-(2-(aminomethyl)morpholino) derivativeEscherichia coli29
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standardized method for quantitatively measuring the in vitro activity of an antimicrobial agent against a specific bacterial isolate.[15][16][17]

Objective: To determine the MIC of a test compound against selected bacterial strains.

Materials:

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution in Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the second to last column. Discard 100 µL from this column. The last column will serve as the growth control.

  • Inoculation: Add 100 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Growth Control: Wells containing broth and inoculum but no compound.

    • Sterility Control: Wells containing broth only.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • Visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth control well.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacteria A->C B Prepare Serial Dilutions of Compound in 96-well Plate B->C D Incubate Plate (37°C, 16-20h) C->D E Visually Inspect for Bacterial Growth (Turbidity) D->E F Determine Lowest Concentration with No Growth (MIC) E->F

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Part 3: Anti-inflammatory and Analgesic Activity

This compound was initially identified as a key intermediate in the synthesis of analgesic and anti-inflammatory drugs.[3] This is unsurprising, as inflammation is a complex biological response involving enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), which are frequent targets for therapeutic intervention.

Mechanism of Action

The anti-inflammatory effects of this compound derivatives can be attributed to several mechanisms, including the inhibition of pro-inflammatory enzymes like COX-2 and 5-LOX.[18] By inhibiting these enzymes, the compounds prevent the synthesis of prostaglandins and leukotrienes, which are key mediators of pain, swelling, and other inflammatory symptoms. Some compounds may also exert their effects by modulating inflammatory signaling pathways like NF-κB.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.[18][19]

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to reduce paw swelling induced by carrageenan.

Animals: Male Wistar rats or Swiss albino mice.

Materials:

  • Test compounds

  • Vehicle (e.g., 1% DMSO, saline with Tween 80)

  • Positive control (e.g., Diclofenac, Indomethacin)

  • 1% (w/v) solution of λ-Carrageenan in sterile saline

  • Plebysmometer or digital calipers

  • Animal handling equipment

Procedure:

  • Acclimatization: House the animals in standard laboratory conditions for at least one week before the experiment. Fast the animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (e.g., Diclofenac 25 mg/kg)

    • Group III, IV, V: Test compound at different doses (e.g., 10, 20, 40 mg/kg)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading (V₀).

  • Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals after the carrageenan injection, typically at 1, 2, 3, and 4 hours.

  • Data Analysis:

    • Calculate the percentage of edema (swelling) at each time point for each animal:

      • % Edema = [(Vₜ - V₀) / V₀] * 100

    • Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group:

      • % Inhibition = [(% Edema_control - % Edema_treated) / % Edema_control] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significance.

Conclusion

The this compound scaffold and its derivatives represent a rich and versatile area for drug discovery. The inherent "drug-like" properties conferred by the morpholine ring, combined with the synthetic tractability of the phenol group, provide a powerful platform for developing novel therapeutics.[1][3] From potent kinase inhibitors targeting cancer signaling pathways to broad-spectrum antimicrobial agents and novel anti-inflammatory drugs, the potential applications are vast. The experimental methodologies detailed in this guide provide a robust framework for researchers to synthesize, screen, and validate the biological activity of new chemical entities derived from this privileged structure, paving the way for the next generation of effective medicines.

References

Methodological & Application

3-Morpholinophenol synthesis protocol for laboratory scale

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory-Scale Synthesis of 3-Morpholinophenol

Abstract

This document provides a detailed and technically grounded protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other specialty chemicals.[1] The synthesis is achieved through the cyclization of 3-aminophenol with bis(2-chloroethyl) ether. This guide offers a comprehensive walkthrough of the procedure, from reagent handling and safety precautions to reaction execution, product purification, and analytical characterization. The causality behind critical steps is explained to provide researchers with a robust understanding of the reaction dynamics. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for producing high-purity this compound.

Introduction and Strategic Overview

This compound (CAS: 27292-49-5) is a valuable bifunctional molecule incorporating both a phenol and a morpholine moiety.[2][3] This unique structure makes it an important building block in medicinal chemistry, particularly for synthesizing analgesics, anti-inflammatory drugs, and other biologically active compounds.[1] Its utility also extends to agrochemicals and polymer science.[1]

The primary synthetic strategy detailed herein involves the direct N-alkylation of 3-aminophenol using bis(2-chloroethyl) ether. This method is a classical and cost-effective approach for constructing the morpholine ring. The reaction proceeds via a double nucleophilic substitution, where the nitrogen atom of the aminophenol attacks the electrophilic carbons of bis(2-chloroethyl) ether, leading to intramolecular cyclization.

While modern catalytic methods like the Buchwald-Hartwig amination exist for forming C-N bonds, the selected protocol offers simplicity, high atom economy, and avoids the need for expensive and sensitive palladium catalysts and ligands, making it highly suitable for standard laboratory-scale synthesis.[4][5][6]

Safety First: A Comprehensive Hazard Analysis

The synthesis of this compound involves hazardous materials that demand strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any experimental work.

Core Safety Requirements:

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to prevent inhalation of volatile and toxic substances.[7]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is required:

    • Chemical safety goggles or a face shield.[8]

    • Nitrite or neoprene gloves (double-gloving is recommended when handling bis(2-chloroethyl) ether).

    • A flame-resistant laboratory coat.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit appropriate for flammable and toxic liquids should be on hand.

Reagent-Specific Hazards:

ReagentKey HazardsMitigation & Handling
Bis(2-chloroethyl) ether Suspected Carcinogen , Flammable, Acutely Toxic (Inhalation, Dermal, Ingestion), Corrosive.[7][9]Handle only in a fume hood. Wear appropriate PPE, including double gloves.[9] Avoid heat, sparks, and open flames.[7][9] In case of skin contact, immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[8][9]
3-Aminophenol Harmful if swallowed or inhaled, Causes serious eye irritation, Toxic to aquatic life.[10]Avoid generating dust.[10] Wear protective gloves and eye protection.[10]
Sodium Bicarbonate Minimal hazards, but can cause mild irritation.Handle with standard laboratory care.
Ethyl Acetate Flammable liquid and vapor, Causes serious eye irritation.Keep away from ignition sources. Use in a well-ventilated area.
Anhydrous Sodium Sulfate Minimal hazards.Keep container dry.

Synthesis Protocol: From Reagents to Pure Product

This section provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.

Reagents and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
3-Aminophenol591-27-5109.13 g/mol 5.46 g (50 mmol)Purity ≥ 98%
Bis(2-chloroethyl) ether111-44-4143.01 g/mol 7.15 g (50 mmol)Purity ≥ 99%
Sodium Bicarbonate (NaHCO₃)144-55-884.01 g/mol 12.6 g (150 mmol)Acts as a base to neutralize HCl.
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol 100 mLAnhydrous grade.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ~500 mLFor extraction.
Brine (Saturated NaCl solution)N/AN/A~100 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As neededFor drying.
Deionized WaterN/AN/A~500 mLFor workup.

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for recrystallization or column chromatography

  • Melting point apparatus

  • Analytical instruments (NMR, MS, HPLC)

Experimental Workflow Diagram

G cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Combine Reagents (3-Aminophenol, NaHCO₃, DMF) add_ether 2. Add Bis(2-chloroethyl) ether reagents->add_ether reflux 3. Heat to Reflux (e.g., 120-130°C, 12-18h) add_ether->reflux cool 4. Cool to RT & Quench (Add water) reflux->cool extract 5. Extract with EtOAc cool->extract wash 6. Wash Organic Layer (Water, Brine) extract->wash dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) wash->dry purify_step 8. Purify Crude Product (Recrystallization or Chromatography) dry->purify_step characterize 9. Characterize Final Product (MP, NMR, MS, HPLC) purify_step->characterize

Caption: High-level experimental workflow for this compound synthesis.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a stopper.

  • Charge Reagents: To the flask, add 3-aminophenol (5.46 g, 50 mmol), sodium bicarbonate (12.6 g, 150 mmol), and anhydrous N,N-Dimethylformamide (100 mL).

    • Causality Note: Sodium bicarbonate is used as an inorganic base to neutralize the two equivalents of hydrochloric acid generated during the reaction. Using a base is critical to deprotonate the amine intermediate, facilitating the second alkylation and cyclization, thereby driving the reaction to completion.

  • Initiate Reaction: Begin stirring the suspension. Carefully add bis(2-chloroethyl) ether (7.15 g, 50 mmol) to the flask.

  • Reflux: Heat the reaction mixture to 120-130 °C using a heating mantle and allow it to reflux for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing 300 mL of deionized water.

    • Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Causality Note: The water washes remove the DMF solvent and inorganic salts (NaCl and excess NaHCO₃). The brine wash removes residual water from the organic phase before the drying step.

  • Isolation of Crude Product:

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as a solid.

Purification Protocol

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot solvent (e.g., a mixture of ethanol and water, or toluene).

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The expected product is an off-white solid.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected ResultPurpose
Melting Point 127-132 °C[1]Purity assessment (a sharp melting range indicates high purity).
¹H NMR Peaks corresponding to aromatic protons, phenolic -OH, and morpholine ring protons.Structural confirmation.
¹³C NMR Signals corresponding to the unique carbon atoms in the molecule.Structural confirmation.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of 179.22 g/mol .[2][11]Confirmation of molecular formula (C₁₀H₁₃NO₂).[2][3]
HPLC A single major peak.Quantitative purity assessment (e.g., ≥ 98%).[1]

Reaction Mechanism and Visualization

The formation of this compound proceeds through a two-step intermolecular S_N2 reaction followed by an intramolecular S_N2 cyclization.

reaction_mechanism aminophenol 3-Aminophenol intermediate Intermediate (Acyclic Amine) aminophenol->intermediate Step 1: Intermolecular Sₙ2 ether Bis(2-chloroethyl) ether ether->intermediate base + 2 NaHCO₃ product This compound intermediate->product Step 2: Intramolecular Sₙ2 byproduct + 2 NaCl + 2 H₂O + 2 CO₂

Caption: Simplified reaction scheme for the synthesis of this compound.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Insufficient base. 3. Reagent degradation.1. Extend reflux time and monitor by TLC. 2. Ensure the correct stoichiometry of NaHCO₃ is used. 3. Use fresh, high-purity starting materials.
Impure Product after Work-up 1. Inefficient extraction. 2. Residual DMF solvent.1. Perform an additional extraction with EtOAc. 2. Ensure thorough washing with water and brine to remove DMF.
Difficulty with Recrystallization 1. Incorrect solvent system. 2. Product is too soluble. 3. Presence of oily impurities.1. Screen different solvent systems (e.g., Toluene, EtOAc/Hexanes). 2. Use a more non-polar solvent or reduce the amount of solvent used. 3. Purify by column chromatography before attempting recrystallization.

References

HPLC method for purity analysis of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the High-Performance Liquid Chromatography (HPLC) Purity Analysis of 3-Morpholinophenol

Introduction

This compound is a versatile chemical intermediate characterized by its unique phenolic and morpholine moieties.[1] This structure makes it a valuable building block in the synthesis of various biologically active molecules, including potential analgesics and anti-inflammatory drugs.[1] Given its role in pharmaceutical development and chemical research, ensuring the purity of this compound is paramount for the integrity of subsequent synthesis steps and the safety and efficacy of final products.

This application note presents a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative purity analysis of this compound. As a Senior Application Scientist, this guide is designed to provide not just a protocol, but a foundational understanding of the method's development, explaining the causal relationships between analyte properties and chromatographic choices. The method is developed and presented in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring it serves as a self-validating system for researchers, scientists, and drug development professionals.[2][3]

Analyte Properties and Method Development Rationale

The molecular structure of this compound dictates the strategy for its separation. It is an amphoteric compound, possessing both a weakly acidic phenol group and a weakly basic morpholine group.[4][5] This dual nature presents a specific challenge in reversed-phase chromatography: the potential for strong interaction between the basic nitrogen of the morpholine ring and residual acidic silanols on the silica-based stationary phase, which can lead to poor peak shape (tailing).[6]

To mitigate this, a reversed-phase method employing an acidic mobile phase is the logical choice. The acid serves to protonate the morpholine nitrogen, creating a positively charged species that is repelled by the residual silanols, thereby minimizing undesirable secondary interactions and ensuring a sharp, symmetrical peak. The separation is primarily driven by hydrophobic interactions between the analyte and the nonpolar C18 stationary phase.[6] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and efficiency in eluting polar aromatic compounds.[7]

A gradient elution strategy is employed, as is standard for purity analyses.[8] This ensures that potential impurities, which may have a wide range of polarities, are effectively eluted and resolved from the main analyte peak, providing a comprehensive purity profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27292-49-5[4][9]
Molecular Formula C₁₀H₁₃NO₂[9]
Molecular Weight 179.22 g/mol [4]
Appearance Off-white solid[1]
Melting Point 127-136 °C[1][10]
logP (Octanol/Water) 1.229 (Calculated)[4]
Structure Phenol ring with a morpholine substituent[9]

Proposed HPLC Method for Purity Analysis

The following method is designed for robust and reproducible purity determination of this compound.

Table 2: Recommended HPLC Chromatographic Conditions

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for the analyte.[11]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures protonation of the morpholine moiety, leading to improved peak symmetry.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase separation of polar aromatics.[7]
Gradient Program 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% BA gradient is essential for separating the main peak from potential impurities with varying polarities.[8] The re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency.[11]
Column Temperature 30 °CElevated temperature can improve peak shape, reduce system backpressure, and enhance reproducibility.[11]
Detection UV at 275 nmThe phenolic chromophore allows for sensitive UV detection. The specific wavelength should be determined by measuring the UV spectrum of this compound to find its λmax, but 275 nm is a suitable starting point.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Methanol or Mobile Phase A/B (50:50)Ensures sample solubility and compatibility with the mobile phase.
Run Time 25 minutesSufficient time to elute all potential impurities and re-equilibrate the column.

Experimental Protocol

This section provides a step-by-step guide for implementing the HPLC method.

Reagent and Mobile Phase Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

  • Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of high-purity formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B, or use HPLC-grade methanol.

Standard and Sample Solution Preparation
  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials to remove any particulate matter.[11]

HPLC System Setup and Analysis
  • Set up the HPLC system according to the conditions specified in Table 2.

  • Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.[11]

  • Perform a blank injection (diluent only) to ensure the system is clean.

  • Inject the Working Standard Solution to determine the retention time and peak area of the main analyte.

  • Inject the Sample Solution to perform the purity analysis.

Purity Calculation and Data Analysis

The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main analyte at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The total area includes the main peak and all impurity peaks detected in the chromatogram.

Workflow for HPLC Purity Analysis

The following diagram illustrates the complete workflow from sample preparation to the final report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting sample Receive this compound Sample weigh Accurately Weigh Sample & Standard sample->weigh dissolve Dissolve in Diluent & Dilute to Volume weigh->dissolve filtrate Filter through 0.45 µm Syringe Filter dissolve->filtrate setup HPLC System Setup & Equilibration (Column, Mobile Phase, Temp, Flow) filtrate->setup Transfer Vials to Autosampler sequence Create Injection Sequence (Blank -> Standard -> Sample) setup->sequence inject Inject Samples onto HPLC System sequence->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate All Peaks in Chromatogram acquire->integrate calculate Calculate Purity via Area Percent Method integrate->calculate report Generate Final Purity Report calculate->report

Caption: Workflow for the purity analysis of this compound by HPLC.

Method Validation Strategy

To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][12] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the purity testing of this compound.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.The main peak should be free from interference from blank and placebo. Peak purity analysis (e.g., using a DAD detector) should show the analyte peak is spectrally pure.[13]
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range, typically from the quantitation limit (QL) to 150% of the working concentration.[14]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For purity, the range should typically cover from the reporting level of impurities to 120% of the assay specification.[13]
Accuracy The closeness of test results obtained by the method to the true value.Recovery of spiked impurities should be within 90.0% to 110.0% for known impurities.[14]
Precision
RepeatabilityThe precision of the method under the same operating conditions over a short interval of time.RSD ≤ 2.0% for six replicate injections of the sample solution.[14]
Intermediate PrecisionThe precision of the method within the same laboratory, but on different days, with different analysts, or different equipment.RSD between the two sets of data should be ≤ 3.0%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined as a signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be ≤ 10%.[14]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.The system suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%) are varied.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Tailing factor for the main peak ≤ 1.5; Theoretical plates > 2000; RSD of peak areas for replicate injections ≤ 1.0%.

Conclusion

This application note provides a comprehensive, scientifically grounded HPLC method for the purity analysis of this compound. By explaining the rationale behind the chromatographic choices and outlining a clear protocol for both analysis and validation, this guide serves as a practical tool for scientists in pharmaceutical and chemical research. The proposed reversed-phase method is robust, reproducible, and capable of providing accurate purity assessments, ensuring the quality of this compound for its intended applications.

References

Application Notes and Protocols for the Derivatization of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Morpholinophenol in Medicinal Chemistry

This compound is a versatile bifunctional molecule that has garnered significant attention in the field of drug discovery and development.[1] Its structure, featuring a nucleophilic phenolic hydroxyl group and a tertiary amine embedded within a morpholine ring, makes it an attractive scaffold for the synthesis of a diverse array of biologically active compounds.[2][3] The morpholine moiety is a "privileged" structure in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility, metabolic stability, and a desirable lipophilic-hydrophilic balance.[3] Consequently, derivatives of this compound are explored for a wide range of therapeutic applications, including as analgesics, anti-inflammatory agents, and anticancer drugs.[1][2]

This document provides a comprehensive guide to the experimental procedures for the derivatization of this compound, targeting researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic goals.

Core Derivatization Strategies: Targeting the Phenolic Hydroxyl Group

The primary site for derivatization on the this compound scaffold is the phenolic hydroxyl group. Its moderate acidity allows for deprotonation to form a highly nucleophilic phenoxide ion, which can then participate in a variety of bond-forming reactions. The most common and effective strategies for modifying this functional group are O-alkylation and O-arylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[4][5] In the context of this compound, this reaction involves the deprotonation of the phenolic hydroxyl group by a suitable base to generate the corresponding phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.[5]

Causality of Experimental Choices:

  • Base Selection: A moderately strong base is required to deprotonate the phenol (pKa ≈ 10). Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (KOH).[4][6] The choice of base can influence reaction rate and compatibility with other functional groups on the alkyl halide.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.[4]

  • Alkyl Halide: Primary alkyl halides are ideal substrates as they are most susceptible to SN2 attack.[5][7] Secondary and tertiary alkyl halides are more prone to elimination side reactions.[5]

Experimental Protocol: Synthesis of 3-(Morpholino)phenoxy)alkane

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Alkyl Halide (e.g., 1-bromobutane)ReagentCommercially Available
Potassium Carbonate (K₂CO₃), anhydrousACSCommercially Available
Dimethylformamide (DMF), anhydrous≥99.8%Commercially Available
Ethyl AcetateACSCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACSCommercially Available

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Add the desired alkyl halide (1.1 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated derivative.

Workflow Diagram:

Williamson_Ether_Synthesis Start Start: this compound + Alkyl Halide Reaction Reaction: - K₂CO₃, DMF - 60-80°C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: O-Alkylated This compound Derivative Purification->Product

Caption: Workflow for O-alkylation of this compound.

O-Arylation via Ullmann Condensation and Buchwald-Hartwig Amination Analogs

The formation of diaryl ethers from phenols can be achieved through copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig-type cross-coupling reactions. These methods are particularly useful for creating more complex derivatives with extended aromatic systems.

Ullmann Condensation:

The Ullmann condensation is a classic method for forming C-O bonds by reacting a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures.[8][9][10] Traditional Ullmann conditions are often harsh, but modern modifications with ligands have made the reaction more versatile.[8][11]

Causality of Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used. The reaction can also be promoted by copper powder.[10]

  • Ligand: The addition of ligands like 1,10-phenanthroline or N,N-dimethylglycine can accelerate the reaction and allow for milder conditions.

  • Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required.[12]

  • Solvent: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine are typically employed.[8]

Buchwald-Hartwig O-Arylation:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[13][14][15] An analogous C-O bond formation can be achieved by coupling a phenol with an aryl halide or triflate. This method often offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[15][16]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) source, such as Pd₂(dba)₃ or Pd(OAc)₂, is used in combination with a phosphine ligand.[16]

  • Ligand: Bulky, electron-rich phosphine ligands, such as Xantphos or RuPhos, are crucial for promoting the catalytic cycle.

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is typically used.[16][17]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are common choices.[16][17]

Experimental Protocol: Palladium-Catalyzed O-Arylation

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Aryl Halide (e.g., 4-bromotoluene)ReagentCommercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)CatalystCommercially Available
XantphosLigandCommercially Available
Cesium Carbonate (Cs₂CO₃), anhydrous≥99%Commercially Available
Toluene, anhydrous≥99.8%Commercially Available
Diethyl EtherACSCommercially Available
Saturated Sodium Chloride Solution (Brine)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)ACSCommercially Available

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq) to a dry Schlenk tube.

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram:

Buchwald_Hartwig_O_Arylation Start Start: this compound + Aryl Halide Reaction Reaction: - Pd₂(dba)₃, Xantphos - Cs₂CO₃, Toluene - 100-110°C Start->Reaction Workup Filtration & Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product End: O-Arylated This compound Derivative Purification->Product

Caption: Workflow for Pd-catalyzed O-arylation.

Advanced Derivatization: C-C Bond Formation via Cross-Coupling

For more advanced structural modifications, the phenolic hydroxyl group can be converted into a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[18] This allows for the direct formation of a C-C bond at the 3-position of the phenol ring.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organohalide or triflate.[17][19]

Experimental Protocol: Two-Step Synthesis of 3-Aryl-1-(morpholino)benzene

Step 1: Synthesis of 3-(Morpholino)phenyl trifluoromethanesulfonate

Materials:

Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Trifluoromethanesulfonic anhydride (Tf₂O)ReagentCommercially Available
Pyridine, anhydrous≥99.8%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the triflate, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Coupling

Materials:

Reagent/MaterialGradeSupplier
3-(Morpholino)phenyl trifluoromethanesulfonateFrom Step 1
Arylboronic Acid (e.g., phenylboronic acid)ReagentCommercially Available
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)CatalystCommercially Available
Potassium Carbonate (K₂CO₃), aqueous solution (2M)Prepared in-house
1,4-DioxaneAnhydrousCommercially Available

Procedure:

  • To a Schlenk tube, add the triflate from Step 1 (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and the 2M aqueous potassium carbonate solution.

  • Heat the reaction mixture to 80-90°C and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Workflow Diagram:

Suzuki_Miyaura_Coupling Start Start: This compound Triflation Triflation: - Tf₂O, Pyridine - DCM, 0°C to RT Start->Triflation Triflate Intermediate: 3-(Morpholino)phenyl trifluoromethanesulfonate Triflation->Triflate Coupling Suzuki-Miyaura Coupling: - Arylboronic Acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 80-90°C Triflate->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product End: 3-Aryl-1-(morpholino)benzene Purification->Product

Caption: Two-step synthesis of 3-aryl-1-(morpholino)benzene.

Characterization of this compound Derivatives

The successful synthesis of this compound derivatives must be confirmed by appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[20] The disappearance of the phenolic proton signal in ¹H NMR and the shifts in the aromatic and morpholine signals are indicative of successful derivatization.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.[20]

  • Chromatography: TLC is used for reaction monitoring, while flash column chromatography is the primary method for purification. High-performance liquid chromatography (HPLC) can be used to assess the purity of the final products.

Conclusion

The derivatization of this compound is a key strategy for the development of novel compounds with potential therapeutic applications. The protocols outlined in this document provide a solid foundation for researchers to synthesize a wide range of O-alkylated, O-arylated, and C-C coupled derivatives. By understanding the principles behind the experimental choices, scientists can confidently adapt and optimize these methods to accelerate their drug discovery efforts.

References

The Untapped Potential of 3-Morpholinophenol in Solid-Phase Organic Synthesis: A Guide to Hypothetical Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: The following document explores the potential applications of 3-Morpholinophenol in solid-phase organic synthesis (SPOS). It is crucial to note that, to date, the direct application of this specific molecule in SPOS is not well-documented in peer-reviewed literature. This guide, therefore, takes a forward-looking approach, proposing hypothetical yet scientifically grounded applications based on the known reactivity of the morpholino and phenol moieties. The protocols provided herein are intended as a starting point for research and development and will require experimental validation.

Introduction: A Molecule of Untapped Versatility

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient synthesis of large libraries of compounds.[1] The success of SPOS relies heavily on the judicious choice of solid supports, linkers, and scavenger resins. While a vast array of chemical tools have been developed for SPOS, the potential of many simple, bifunctional molecules remains unexplored. This compound is one such molecule. With its nucleophilic and basic morpholine nitrogen, its acidic phenolic hydroxyl group, and an activated aromatic ring, this compound presents a unique combination of functionalities that could be harnessed for various applications in SPOS.

This guide will delve into the hypothetical applications of this compound as a scavenger resin, a cleavable linker, and a synthetic scaffold in solid-phase synthesis. We will provide detailed, albeit theoretical, protocols and workflows to inspire and guide future research in this promising area.

Chemical Properties and Rationale for Use in SPOS

This compound is a bifunctional molecule with distinct reactive centers that can be orthogonal to each other under specific conditions.

  • The Phenolic Hydroxyl Group: The acidic proton of the phenol can be deprotonated to form a phenoxide, a potent nucleophile. This functionality is ideal for anchoring the molecule to a solid support or for capturing electrophilic species.

  • The Morpholine Nitrogen: The tertiary amine of the morpholine ring is basic and nucleophilic. It can act as an acid scavenger in solution-phase reactions or be protonated to modify the solubility of the molecule.

  • The Aromatic Ring: The benzene ring is activated by the hydroxyl and morpholino groups, making it susceptible to electrophilic aromatic substitution. This allows for further functionalization of the molecule.

These properties suggest that this compound could be a versatile tool in the SPOS toolbox.

Hypothetical Application 1: this compound as a Scavenger Resin for Electrophiles

Rationale: Phenols are known to be effective scavengers for carbocations and other electrophilic species generated during the cleavage step in solid-phase peptide synthesis (SPPS).[2][3] By immobilizing this compound on a solid support, a novel scavenger resin could be created to sequester excess electrophilic reagents or byproducts from a reaction mixture, thereby simplifying purification. The morpholine moiety could enhance the swelling properties of the resin in a variety of solvents.

Protocol for the Preparation of a this compound-Based Scavenger Resin

Objective: To synthesize a polystyrene-based scavenger resin functionalized with this compound.

Materials:

  • Chloromethylated polystyrene resin (Merrifield resin), 1% DVB cross-linked, 1.0 mmol/g loading

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the chloromethylated polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Preparation of the Phenoxide: In a separate flask, dissolve this compound (0.54 g, 3.0 mmol) and K₂CO₃ (0.41 g, 3.0 mmol) in DMF (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Coupling Reaction: Add the solution from step 2 to the swollen resin. Agitate the mixture at 60°C for 24 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Diagram of Scavenger Resin Synthesis Workflow:

Scavenger_Synthesis Resin Chloromethylated Polystyrene Resin Swelling Swell in DMF Resin->Swelling Coupling Couple at 60°C Swelling->Coupling Phenoxide This compound + K₂CO₃ in DMF Phenoxide->Coupling Washing Wash with Solvents Coupling->Washing Drying Dry under Vacuum Washing->Drying Final_Resin This compound Scavenger Resin Drying->Final_Resin

Caption: Workflow for the synthesis of a this compound-based scavenger resin.

Hypothetical Protocol for Scavenging an Acid Chloride

Objective: To use the synthesized scavenger resin to remove excess benzoyl chloride from a reaction mixture.

Materials:

  • This compound scavenger resin

  • A solution of a primary amine (e.g., benzylamine) and excess benzoyl chloride in DCM

  • DCM

Procedure:

  • Reaction: To a solution of benzylamine (1.0 mmol) in DCM (10 mL), add benzoyl chloride (1.2 mmol). Stir for 1 hour.

  • Scavenging: Add the this compound scavenger resin (0.5 g, ~0.5 mmol of phenol groups) to the reaction mixture. Agitate at room temperature for 4 hours.

  • Purification: Filter the reaction mixture to remove the resin.

  • Workup: Wash the filtrate with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo to obtain the purified N-benzylbenzamide.

Hypothetical Application 2: this compound as a Traceless Linker

Rationale: The concept of traceless linkers is crucial in SPOS, as they are cleaved from the solid support without leaving any residual atoms on the final product.[4] A linker based on this compound could be designed to be cleavable under specific conditions, for instance, through an oxidation-elimination sequence involving the morpholine nitrogen.

Protocol for the Synthesis of a this compound-Based Linker on a Solid Support

Objective: To attach a this compound-based linker to a solid support, ready for coupling to a substrate.

Materials:

  • Aminomethyl polystyrene resin

  • 4-Nitrophenyl chloroformate

  • This compound

  • Diisopropylethylamine (DIPEA)

  • DMF, DCM

Procedure:

  • Activation of Resin: Swell aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL).

  • Linker Pre-activation: In a separate flask, react this compound (0.36 g, 2.0 mmol) with 4-nitrophenyl chloroformate (0.40 g, 2.0 mmol) and DIPEA (0.35 mL, 2.0 mmol) in DMF (5 mL) for 1 hour at 0°C to form the activated carbonate.

  • Coupling to Resin: Add the solution from step 2 to the swollen resin and agitate for 12 hours at room temperature.

  • Washing and Capping: Wash the resin as described previously. Cap any unreacted amino groups with acetic anhydride/DIPEA in DMF.

Diagram of Linker Attachment and Substrate Cleavage Workflow:

Linker_Workflow cluster_synthesis Linker Synthesis and Substrate Attachment cluster_cleavage Hypothetical Cleavage Resin Aminomethyl Resin Couple_Linker Couple Linker to Resin Resin->Couple_Linker Linker_Activation Activate this compound Linker_Activation->Couple_Linker Substrate_Attach Attach Substrate (R-COOH) Couple_Linker->Substrate_Attach Oxidation Oxidize Morpholine (e.g., with m-CPBA) Substrate_Attach->Oxidation Elimination Base-mediated Elimination Oxidation->Elimination Product Released Substrate (R-COOH) Elimination->Product

References

Application Notes & Protocols for the Quantification of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the robust quantification of 3-Morpholinophenol, a key intermediate and potential impurity in pharmaceutical manufacturing. Recognizing the diverse needs of researchers, scientists, and drug development professionals, this document outlines three distinct, validated techniques: High-Performance Liquid Chromatography (HPLC) for high-precision analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity and specificity, and UV-Vis Spectrophotometry for rapid, routine screening. Each protocol is presented with an in-depth explanation of the scientific principles, step-by-step experimental procedures, and performance validation data. The causality behind experimental choices is emphasized to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Analytical Imperative for this compound

This compound is an organic compound featuring both a phenol and a morpholine moiety. Its structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). However, its presence as a residual starting material or degradation product in a final drug product is considered an impurity. Regulatory bodies mandate strict control over such impurities, as they can impact the safety and efficacy of the therapeutic agent.[1] Therefore, the development of sensitive, accurate, and reliable analytical methods for the quantification of this compound is a critical aspect of quality control in the pharmaceutical industry.[1][2]

This guide provides a multi-tiered analytical approach, grounded in established principles and validated through rigorous performance checks, to address this need.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the gold standard for the analysis of non-volatile or thermally labile impurities in pharmaceutical products.[1] For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent separation and quantification capabilities.

Principle of the Method

The principle of this method relies on the partitioning of this compound between a non-polar stationary phase (a C18 column) and a polar mobile phase. The compound is retained on the column and then eluted by a gradually increasing concentration of an organic solvent (acetonitrile). The phenolic chromophore in this compound allows for sensitive detection using a UV-Vis Diode Array Detector (DAD).[3] The method's specificity is achieved through chromatographic separation, ensuring that other components in the sample matrix do not interfere with the analyte peak.[4]

Experimental Protocol: RP-HPLC-UV

2.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)[3]

  • Formic acid (analytical grade)[5]

  • Ultrapure water

  • Methanol (HPLC grade)

  • Sample diluent: 50:50 (v/v) Acetonitrile:Water

2.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and DAD (e.g., Waters Alliance, Agilent 1100/1200 series).[3]

  • Stationary Phase: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

2.2.3. Chromatographic Conditions

Parameter Setting
Mobile Phase A 0.1% Formic Acid in Water[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[5]
Flow Rate 1.0 mL/min
Column Temperature 30 °C[6]
Injection Volume 10 µL
Detection Wavelength 280 nm[7]

| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B; 20-25 min: 10% B (equilibration) |

2.2.4. Procedure

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the sample diluent to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the drug substance or product in the sample diluent to a final nominal concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[8]

  • System Suitability: Before analysis, inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), calibration standards, and samples. Construct a calibration curve by plotting peak area against concentration.

  • Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[9]

Method Validation Summary

The performance of this HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[4][10][11]

Validation ParameterTypical Acceptance CriteriaExample Performance
Linearity (R²) ≥ 0.999[6]0.9995
Accuracy (% Recovery) 98.0 - 102.0%[10]99.1 - 101.5%
Precision (RSD%) Repeatability ≤ 2.0%; Intermediate ≤ 3.0%[10]Intra-day ≤ 1.5%; Inter-day ≤ 2.5%[6]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.04 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~0.12 µg/mL[6]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Create Calibration Curve Standards B->C D Filter Sample Solution (0.45 µm) B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G Detection via UV Detector (280 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify this compound Concentration I->J GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Prepare Aqueous Sample / Standard B Acidify with H₂SO₄ A->B C Add NaNO₂ to form N-Nitroso Derivative B->C D Extract with Dichloromethane C->D E Dry Organic Layer D->E F Inject 1 µL into GC-MS E->F G Chromatographic Separation F->G H Mass Spectrometric Detection (SIM/Scan) G->H I Identify Peak by Retention Time & Mass Spectrum H->I J Quantify using Characteristic Ions I->J UVVis_Workflow A Prepare Standards & Samples in Methanol C Measure Absorbance of all Solutions at λmax A->C B Determine λmax of Analyte B->C D Create Calibration Curve (Abs vs. Conc) C->D E Calculate Sample Concentration D->E

References

Application Notes & Protocols: 3-Morpholinophenol as a Versatile Reagent in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Morpholinophenol Scaffold in Agrochemical Design

In the landscape of modern agrochemical research, the relentless pursuit of novel, effective, and environmentally conscious active ingredients is paramount. Within the synthetic chemist's toolkit, certain molecular scaffolds emerge as privileged structures, offering a foundation for the development of a diverse array of bioactive compounds. 3-Morpholinophenol (CAS No. 27292-49-5) represents one such versatile building block, uniquely combining the structural features of a phenol and a morpholine moiety.[1] This bifunctionality allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of potential herbicides and fungicides.[1]

The morpholine ring, a common pharmacophore in drug discovery, imparts favorable physicochemical properties such as aqueous solubility and metabolic stability, which are highly desirable in the formulation and performance of agrochemicals.[1] The phenolic hydroxyl group, on the other hand, serves as a convenient handle for introducing diverse toxophoric groups through reactions like etherification or esterification, enabling the fine-tuning of biological activity and spectrum of control.

This technical guide provides an in-depth exploration of this compound as a reagent in agrochemical synthesis. It will delve into the core reactivity of this molecule and provide a detailed, field-proven protocol for the synthesis of a representative herbicidal candidate, a diaryl ether derivative. The causality behind experimental choices, safety considerations, and analytical validation are explained to ensure scientific integrity and reproducibility.

Core Reactivity and Mechanistic Principles

The chemical utility of this compound in agrochemical synthesis is primarily centered around the reactivity of its phenolic hydroxyl group. The Williamson ether synthesis, a cornerstone of organic chemistry, is a particularly powerful method for derivatizing this compound to create diaryl ether structures, a class of compounds known for their herbicidal activity.

The Williamson ether synthesis proceeds via an SN2 mechanism. In the first step, the weakly acidic phenolic proton is abstracted by a base to form a more nucleophilic phenoxide ion. This is a critical activation step, as the phenoxide is a much more potent nucleophile than the parent phenol. The choice of base is crucial; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Common bases for this transformation include alkali metal hydroxides (e.g., KOH, NaOH) and carbonates (e.g., K2CO3, Cs2CO3).

In the second step, the resulting phenoxide ion attacks an electrophilic carbon atom of an alkyl or aryl halide (or sulfonate), displacing the leaving group and forming the ether linkage. For the synthesis of diaryl ethers, an activated aryl halide is typically required to facilitate the nucleophilic aromatic substitution.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SNAr Reaction 3MP This compound Phenoxide 3-Morpholinophenoxide 3MP->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Phenoxide_step2 3-Morpholinophenoxide ArylHalide Activated Aryl Halide Ether Diaryl Ether Product ArylHalide->Ether Phenoxide_step2->Ether Nucleophilic Attack

Figure 1: General workflow for the Williamson ether synthesis of diaryl ethers from this compound.

Application Protocol: Synthesis of a Novel Diaryl Ether Herbicide Candidate

This protocol details the synthesis of a hypothetical, yet representative, diaryl ether herbicide candidate, 4-(3-(4-chloro-2-fluorophenoxy)phenyl)morpholine, from this compound. This target molecule incorporates structural motifs often associated with herbicidal activity, such as a halogenated phenoxy group.

Materials and Equipment
MaterialGradeSupplier
This compound≥98%Sigma-Aldrich
1-Chloro-4-fluoro-2-nitrobenzene≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated aqueous NaCl (brine)-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Fisher Scientific
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle with temperature control--
Separatory funnel (500 mL)--
Rotary evaporator--
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄MilliporeSigma

Experimental Procedure

protocol_workflow start Start: Assemble Reaction Apparatus reagents Charge Flask: - this compound (10 mmol) - K₂CO₃ (15 mmol) - Anhydrous DMF (50 mL) start->reagents stir_heat Stir and Heat to 80°C reagents->stir_heat add_halide Add 1-Chloro-4-fluoro-2-nitrobenzene (10 mmol) dropwise stir_heat->add_halide reflux Heat to 120°C and Reflux for 8-12 hours (Monitor by TLC) add_halide->reflux cool Cool to Room Temperature reflux->cool quench Quench: Pour into Ice-Water (200 mL) cool->quench extract Extract with Ethyl Acetate (3 x 50 mL) quench->extract wash Wash Organic Layer: - Water (2 x 50 mL) - Brine (1 x 50 mL) extract->wash dry Dry over Anhydrous MgSO₄ wash->dry filter_concentrate Filter and Concentrate via Rotary Evaporation dry->filter_concentrate purify Purify by Column Chromatography (Hexanes/EtOAc gradient) filter_concentrate->purify characterize Characterize Product: - ¹H NMR, ¹³C NMR, MS, IR purify->characterize finish End: Obtain Pure Product characterize->finish

Figure 2: Step-by-step workflow for the synthesis of the diaryl ether herbicide candidate.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.79 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Initial Heating and Deprotonation: Begin stirring the mixture and gently heat to 80 °C for 30 minutes. This step facilitates the deprotonation of the phenol by the potassium carbonate, forming the potassium phenoxide in situ. The use of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the cation (K⁺) without interfering with the nucleophile.

  • Addition of Aryl Halide: To the stirred suspension, add 1-chloro-4-fluoro-2-nitrobenzene (1.75 g, 10.0 mmol) dropwise over 10 minutes. The nitro group in the ortho position and the fluorine atom in the para position activate the aryl halide towards nucleophilic aromatic substitution.

  • Reaction: Increase the temperature to 120 °C and allow the reaction to reflux for 8-12 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The disappearance of the this compound spot and the appearance of a new, less polar product spot will indicate reaction completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 200 mL of ice-cold water with stirring. This will precipitate the crude product and dissolve the inorganic salts. Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated aqueous NaCl (brine) (1 x 50 mL). The water washes remove residual DMF and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product, 4-(3-(4-chloro-2-fluorophenoxy)phenyl)morpholine, as a solid. Characterize the product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Safety Precautions
  • Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • N,N-Dimethylformamide (DMF) is a reproductive toxin and should be handled with extreme care.

  • 1-Chloro-4-fluoro-2-nitrobenzene is a skin and eye irritant. Avoid contact.

  • Handle potassium carbonate with care as it is a mild irritant.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile reagent for the synthesis of novel agrochemical candidates. Its inherent bifunctionality provides a robust platform for generating molecular diversity, particularly through the functionalization of the phenolic hydroxyl group. The Williamson ether synthesis, as detailed in this protocol, is a prime example of a reliable and adaptable method for creating diaryl ether derivatives with potential herbicidal properties.

The protocol provided herein is not merely a synthetic procedure but a template for innovation. Researchers can readily adapt this methodology by substituting the activated aryl halide with a wide variety of other electrophiles to explore structure-activity relationships (SAR) and optimize biological efficacy. The principles and techniques outlined in this guide are intended to empower researchers, scientists, and drug development professionals in their quest to discover the next generation of effective and sustainable crop protection solutions.

References

Application Notes and Protocols for the Development of Polymers from 3-Morpholinophenol Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Morpholinophenol in Polymer Science

In the pursuit of advanced functional polymers, the judicious selection of monomeric building blocks is paramount. This compound emerges as a compelling candidate, offering a unique molecular architecture that combines the reactive potential of a phenolic hydroxyl group with the versatile functionality of a morpholine moiety.[1] This duality makes it a strategic starting point for the synthesis of novel polymers with tailored properties for a range of applications, from biocompatible materials to advanced coatings.

The phenolic group provides a direct handle for polymerization, primarily through oxidative or enzymatic pathways, leading to the formation of robust poly(phenylene oxide) or related structures.[2][3] The morpholine ring, with its tertiary amine functionality, imparts several desirable characteristics to the resulting polymer, including improved solubility in polar solvents, potential for pH-responsiveness, and sites for further chemical modification or coordination with metal ions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of polymers derived from this compound, with a focus on enzymatic polymerization as a green and efficient synthetic route.

Part 1: Understanding the Polymerization of this compound

Monomer at a Glance: this compound

This compound is a meta-substituted phenol, a structural feature that significantly influences its polymerization behavior. The electron-donating nature of the morpholino group can affect the oxidation potential of the phenolic proton, influencing the ease of radical formation during polymerization.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in polar organic solvents (e.g., methanol, DMSO, DMF)
Mechanism of Enzymatic Polymerization: A Green Approach

Enzymatic polymerization of phenols, particularly using peroxidases, offers a sustainable alternative to traditional chemical oxidation methods, which often require harsh conditions and heavy metal catalysts.[4] Horseradish peroxidase (HRP) and soybean peroxidase (SBP) are commonly employed for this purpose.[1] The general mechanism involves the enzyme-catalyzed oxidation of the phenol to a phenoxy radical, which then undergoes spontaneous polymerization.

The polymerization of m-substituted phenols, such as this compound, typically results in a polymer backbone comprising a mixture of phenylene (C-C) and oxyphenylene (C-O-C) linkages.[1] This structural heterogeneity arises from the different resonance structures of the phenoxy radical, which can couple at various positions.

Diagram of the Proposed Polymerization Mechanism of this compound:

polymerization_mechanism Monomer This compound Radical Phenoxy Radical Intermediate Monomer->Radical H₂O₂ / Peroxidase Radical->Radical Radical Coupling Polymer Poly(this compound) (Phenylene and Oxyphenylene units) Radical->Polymer Polymerization

Caption: Enzymatic oxidation of this compound to a phenoxy radical, followed by polymerization.

Part 2: Experimental Protocols

Protocol for Enzymatic Polymerization of this compound

This protocol details the synthesis of poly(this compound) using horseradish peroxidase (HRP) as the catalyst and hydrogen peroxide as the oxidant.

Materials and Reagents:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP), Type II (≥150 units/mg)

  • Hydrogen Peroxide (H₂O₂), 30% (w/w) solution

  • Methanol (MeOH), ACS grade

  • Phosphate buffer, 0.1 M, pH 7.0

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Instrumentation:

  • Magnetic stirrer with stir bar

  • pH meter

  • Centrifuge

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Monomer Solution Preparation: Dissolve 500 mg of this compound in 25 mL of a 1:1 (v/v) mixture of methanol and 0.1 M phosphate buffer (pH 7.0) in a 100 mL beaker. Stir until the monomer is completely dissolved.

  • Enzyme Addition: Add 10 mg of HRP to the monomer solution and stir gently to dissolve.

  • Initiation of Polymerization: Slowly add 1.5 mL of 30% H₂O₂ to the reaction mixture dropwise over a period of 30 minutes using a syringe pump. This gradual addition is crucial to avoid enzyme deactivation by high local concentrations of the oxidant.

  • Reaction: Allow the reaction to proceed at room temperature with continuous stirring for 24 hours. A precipitate will form as the polymer grows and becomes insoluble in the reaction medium.

  • Polymer Isolation:

    • Stop the stirring and collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

    • Decant the supernatant.

    • Wash the polymer pellet twice with a 1:1 mixture of methanol and water to remove unreacted monomer and enzyme.

  • Purification:

    • Dissolve the crude polymer in a minimal amount of dimethylformamide (DMF).

    • Transfer the solution to a dialysis tube (1 kDa MWCO).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove low molecular weight oligomers and residual solvent.

  • Drying: Freeze-dry the purified polymer solution to obtain a light brown to dark brown powder.

  • Yield Calculation: Weigh the dried polymer and calculate the percentage yield.

Experimental Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Prep_Monomer Dissolve this compound in MeOH/Buffer Add_Enzyme Add HRP Prep_Monomer->Add_Enzyme Initiate Add H₂O₂ Dropwise Add_Enzyme->Initiate React Stir for 24h at RT Initiate->React Isolate Centrifuge and Wash React->Isolate Purify Dialyze against Water Isolate->Purify Dry Freeze-dry Purify->Dry

Caption: Step-by-step workflow for the enzymatic synthesis and purification of poly(this compound).

Characterization of Poly(this compound)

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to confirm the structure of the polymer.

  • Expected Peaks:

    • A broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of residual phenolic groups.[5][6]

    • Peaks in the range of 1600-1450 cm⁻¹ due to aromatic C=C stretching vibrations.[5]

    • A peak around 1200 cm⁻¹ indicating C-O stretching of the ether linkages (oxyphenylene units).[7]

    • Peaks corresponding to the morpholine group (C-N and C-O-C stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy can provide more detailed structural information. The spectra are typically complex due to the irregular polymer structure.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Broad signals in the aromatic region (6.5-8.0 ppm).

    • Signals corresponding to the morpholine protons.

    • A broad signal for the phenolic OH protons.

Gel Permeation Chromatography (GPC):

GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer. A polar aprotic solvent such as DMF with LiBr is often used as the mobile phase.

Part 3: Applications and Future Directions

The unique combination of a polyphenol backbone and pendant morpholino groups suggests a variety of potential applications for poly(this compound).

1. Biosensors:

The polymer can be deposited as a thin film on electrode surfaces. The phenolic hydroxyl groups and the nitrogen atom in the morpholine ring can interact with biomolecules, making these films promising for the development of biosensors.[7] Similar to polydopamine, poly(this compound) could serve as a versatile coating for immobilizing enzymes or antibodies.

2. Anti-Corrosion Coatings:

Phenolic polymers are known for their adhesive properties and ability to form protective layers on metal surfaces. The morpholino groups may further enhance corrosion resistance by acting as corrosion inhibitors.

3. Drug Delivery:

The pH-responsive nature of the morpholine group could be exploited for the development of smart drug delivery systems. At lower pH, the nitrogen atom can be protonated, leading to changes in polymer solubility or conformation, which could trigger the release of an encapsulated drug.

4. Advanced Materials:

The polymer can serve as a macromolecular ligand for the complexation of metal ions, leading to the formation of hybrid organic-inorganic materials with interesting catalytic or electronic properties.

Conclusion

The development of polymers from this compound offers a fertile ground for research and innovation. The enzymatic polymerization route provides a sustainable and efficient method for synthesizing these materials. The resulting polymers, with their unique combination of a robust polyphenolic backbone and functional morpholino side groups, hold significant promise for a wide range of applications in materials science and biotechnology. Further research should focus on fine-tuning the polymerization conditions to control the polymer's molecular weight and structure, and on exploring the full potential of these novel materials in various technological fields.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Morpholinophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 3-Morpholinophenol. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your synthetic outcomes.

Overview of this compound Synthesis

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] Its synthesis typically involves the formation of a carbon-nitrogen (C-N) bond between a phenol ring and a morpholine moiety. The most common and effective method for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2] This approach offers high yields and good functional group tolerance, making it a preferred choice over harsher, more traditional methods.

The primary route we will focus on is the reaction between 3-aminophenol and bis(2-chloroethyl) ether. This method directly constructs the morpholine ring onto the aniline nitrogen.

Reaction Scheme:

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of this compound via a Buchwald-Hartwig amination reaction.

Materials and Reagents:
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
3-AminophenolC₆H₇NO109.13>98%Sigma-Aldrich
Bis(2-chloroethyl) etherC₄H₈Cl₂O143.01>98%Sigma-Aldrich
Palladium(II) acetatePd(OAc)₂224.5099.9%Strem Chemicals
XPhosC₃₃H₄₇P486.69>98%Strem Chemicals
Sodium tert-butoxideNaOtBu96.10>97%Acros Organics
TolueneC₇H₈92.14Anhydrous, >99.8%Sigma-Aldrich
Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: In a Schlenk flask, combine 3-aminophenol (1.0 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous toluene to the flask via syringe. Stir the mixture at room temperature for 10 minutes. Then, add bis(2-chloroethyl) ether (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[3][4][5][6][7]

DOT Diagram of the Experimental Workflow:

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup_reagents Combine 3-aminophenol, NaOtBu, Pd(OAc)₂, and XPhos in a Schlenk flask. inert_atmosphere Evacuate and backfill with Ar/N₂ (3x). setup_reagents->inert_atmosphere add_solvent_reagent Add anhydrous toluene and bis(2-chloroethyl) ether. inert_atmosphere->add_solvent_reagent heat_stir Heat to 100-110 °C and stir for 12-24h. Monitor by TLC/LC-MS. add_solvent_reagent->heat_stir quench_extract Cool, quench with water, and extract with ethyl acetate. heat_stir->quench_extract dry_concentrate Dry organic layer and concentrate under reduced pressure. quench_extract->dry_concentrate purify Purify by flash column chromatography. dry_concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide (Q&A Format)

Q1: My reaction is showing low or no conversion of the starting material. What could be the issue?

A1: Low or no conversion in a Buchwald-Hartwig amination can be attributed to several factors:

  • Catalyst Inactivity: Ensure your palladium precursor and phosphine ligand are of high quality and have been stored under inert conditions. Palladium(II) precursors require in situ reduction to the active Pd(0) species, which can sometimes be inefficient. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.

  • Ligand Choice: The choice of ligand is crucial. For electron-rich anilines like 3-aminophenol, bulky and electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are generally effective. If you are using a less effective ligand, consider switching.

  • Inert Atmosphere: The catalytic cycle is sensitive to oxygen. Ensure your reaction setup is properly sealed and that you have thoroughly degassed your solvent and reaction vessel. The presence of oxygen can lead to catalyst decomposition, often indicated by the formation of palladium black.

  • Base Strength: Sodium tert-butoxide is a strong base, but its effectiveness can be hampered if it has degraded due to moisture exposure. Ensure you are using a fresh, high-purity base. Alternatively, other strong, non-nucleophilic bases like cesium carbonate (Cs₂CO₃) can be screened.

  • Reagent Purity: Impurities in your starting materials, particularly in the 3-aminophenol or bis(2-chloroethyl) ether, can poison the catalyst. Ensure all reagents are of high purity.

Q2: I am observing the formation of significant side products. What are they and how can I minimize them?

A2: A common side reaction is the O-arylation of the phenol group. The phenoxide, formed under basic conditions, can compete with the amine as a nucleophile.

  • Mechanism of O-Arylation: The palladium catalyst can oxidatively add to the aryl halide, and subsequent coordination of the phenoxide can lead to reductive elimination, forming an ether linkage.

To minimize this side reaction:

  • Protecting Groups: While adding complexity, protecting the hydroxyl group of 3-aminophenol with a suitable protecting group (e.g., tert-butyldimethylsilyl (TBDMS) or benzyl) can prevent O-arylation. The protecting group can be removed in a subsequent step.

  • Ligand Tuning: The choice of ligand can influence the selectivity between N- and O-arylation. Experimenting with different ligands may favor the desired C-N bond formation.

  • Reaction Temperature: Lowering the reaction temperature may decrease the rate of the undesired O-arylation more than the N-arylation, thus improving selectivity. However, this may also lead to lower overall conversion.

DOT Diagram of Competing Reaction Pathways:

competing_pathways cluster_pathways Reaction Pathways Reactants 3-Aminophenol + Bis(2-chloroethyl) ether + Pd Catalyst N_Arylation Desired N-Arylation (Buchwald-Hartwig Amination) Reactants->N_Arylation Favored Pathway O_Arylation Side Reaction: O-Arylation (Ether Formation) Reactants->O_Arylation Competing Pathway Product This compound N_Arylation->Product Side_Product O-Arylated Byproduct O_Arylation->Side_Product

Caption: Competing N- and O-arylation pathways in the synthesis of this compound.

Q3: I'm having difficulty purifying the final product. What are some effective methods?

A3: Purifying this compound can be challenging due to its polarity and potential for co-elution with polar impurities.

  • Column Chromatography: This is the most common method.[3][4][5][6][7]

    • Solvent System: A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.

    • Tailing: If you observe peak tailing on the column, it may be due to the interaction of the basic nitrogen of the morpholine with the acidic silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to improve the peak shape.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step to obtain highly pure material.

    • Solvent Screening: Screen for a suitable solvent or solvent pair in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to try include ethyl acetate/hexanes, ethanol/water, or isopropanol.

  • Acid-Base Extraction: An acid-base workup can be used to remove non-basic organic impurities. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the product re-extracted into an organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the typical yield for this reaction?

A: With optimized conditions, yields for the Buchwald-Hartwig amination to form N-aryl morpholines can range from 70% to over 90%. However, the specific yield for this compound will depend on the purity of the starting materials, the efficiency of the catalyst system, and the success of the purification.

Q: Can I use a different palladium catalyst or ligand?

A: Yes, there are many effective palladium catalysts and ligands for Buchwald-Hartwig amination. Some common alternatives include:

  • Palladium Precursors: Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂

  • Ligands: SPhos, RuPhos, BrettPhos, DavePhos, BINAP[8]

The optimal choice will depend on your specific reaction conditions and the reactivity of your substrates. It is often beneficial to screen a small number of catalyst/ligand combinations to find the most effective system for your reaction.

Q: How do I know when the reaction is complete?

A: The progress of the reaction should be monitored by a suitable analytical technique. Thin Layer Chromatography (TLC) is a quick and easy method. Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the limiting reagent (typically 3-aminophenol) and the appearance of a new spot corresponding to the product indicate the reaction is progressing. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the consumption of starting materials and the formation of the product.

Q: What are the key safety precautions for this reaction?

A:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive. Handle it in a glovebox or under an inert atmosphere.

  • Solvents: Toluene is flammable and has associated health risks. Use it in a well-ventilated area and away from ignition sources.

  • Bis(2-chloroethyl) ether: This is a toxic and corrosive compound. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

Technical Support Center: Purification of 3-Morpholinophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Morpholinophenol. This document provides in-depth guidance, troubleshooting, and best practices for obtaining high-purity this compound using recrystallization techniques. As a crucial intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is paramount for downstream success.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific purification challenge.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

A1: The primary goal is to remove process-related impurities from the crude solid. These can include unreacted starting materials, by-products from the synthesis, or residual solvents. Recrystallization is a purification technique that leverages differences in solubility to separate the desired compound from these contaminants, resulting in a product with higher purity and a well-defined crystalline structure.

Q2: What is the target melting point for pure this compound?

A2: The reported melting point for this compound is in the range of 127-132 °C.[1] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

A3: An ideal solvent should exhibit the following properties:

  • High solubility at elevated temperatures: The solvent should completely dissolve the this compound when hot.

  • Low solubility at low temperatures: As the solution cools, the this compound should become insoluble and crystallize out.

  • Impurities should remain soluble at all temperatures: This ensures that contaminants stay in the mother liquor and are removed during filtration.

  • Inertness: The solvent must not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.

Q4: Which solvents are commonly recommended for this compound?

A4: Based on the polarity of this compound, which contains both a polar phenol group and a moderately polar morpholine ring, a solvent of intermediate polarity is often a good starting point. Ethanol, isopropanol, or mixtures such as ethanol/water or toluene/heptane are often effective. A systematic solvent screen is the best approach to identify the optimal system for your specific impurity profile.

Q5: What are common impurities that this recrystallization aims to remove?

A5: Impurities can vary based on the synthetic route. Common impurities may include unreacted starting materials (e.g., catechol derivatives), reagents, and by-products from side reactions.[2][3] Colored impurities, often polymeric tars, can also be present and may require treatment with activated carbon.[4]

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the recrystallization of this compound.

Problem: The compound "oils out" instead of forming crystals.

Q: My this compound is separating as a liquid/oil upon cooling. What is happening and how do I fix it?

A: Causality & Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[5] This phenomenon can be triggered by several factors:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture, causing it to separate as a liquid.[6][7]

  • Rapid Cooling: If the solution is cooled too quickly, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil.[6][8]

  • High Supersaturation: Using too little solvent can lead to a very high concentration, where the solubility limit is exceeded at a temperature above the compound's melting point in that solvent system.[5][9]

  • Inappropriate Solvent Choice: The chosen solvent's boiling point might be higher than the melting point of the this compound, causing it to melt before it can crystallize.[7]

Solutions & Mitigation Strategies:

  • Reheat and Add Solvent: Warm the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to decrease the saturation level.[6][8]

  • Slow Down the Cooling Rate: After redissolving, allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Avoid placing it directly in an ice bath.[8]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface.[8][10] The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" of pure this compound if available.[8]

  • Re-evaluate Solvent System: If oiling out persists, a different solvent or a mixed-solvent system may be necessary.[7]

Problem: No crystals form, even after extensive cooling.

Q: My solution is cold, but no solid has precipitated. What should I do?

A: Causality & Explanation: The failure of crystals to form is typically due to one of two reasons:

  • Excess Solvent: This is the most common cause.[8] If too much solvent was added, the solution is not saturated at the lower temperature, and the compound remains dissolved.

  • Supersaturation: The solution may be supersaturated, a metastable state where the solute concentration exceeds its solubility, but crystal nucleation has not been initiated.[8]

Solutions & Mitigation Strategies:

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent.[10][11] Allow the concentrated solution to cool again. Be careful not to evaporate too much solvent, which could cause the product to crash out impurely.

  • Induce Nucleation: As mentioned previously, scratch the inner surface of the flask with a glass rod or add a seed crystal.[8][11]

  • Cool to a Lower Temperature: If not already done, place the flask in an ice-water bath. For some solvent systems, a dry ice/acetone bath may be required, but ensure the solvent does not freeze.[4]

Problem: The final product has poor recovery.

Q: I've lost a significant amount of my this compound during the process. How can I improve my yield?

A: Causality & Explanation: Low yield can result from several experimental choices:

  • Using too much solvent: This keeps a larger fraction of the product dissolved in the mother liquor even after cooling.

  • Premature crystallization: The compound crystallizing during a hot filtration step will be lost.

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product.

Solutions & Mitigation Strategies:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated upon cooling.[10]

  • Prevent Premature Crystallization: During hot gravity filtration (if used to remove insoluble impurities), keep the solution, funnel, and receiving flask hot.[4] Using a small excess of solvent and then boiling it off after filtration can also help.[9]

  • Use Cold Washing Solvent: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away adhering mother liquor without dissolving the crystals themselves.[4]

Problem: The purified crystals are discolored.

Q: My final crystals are yellow/brown, not the expected off-white. How can I remove the color?

A: Causality & Explanation: Colored impurities are often highly conjugated organic molecules or polymeric by-products that can get trapped in the crystal lattice.[4]

Solutions & Mitigation Strategies:

  • Use Activated Carbon (Charcoal): Add a very small amount of activated carbon to the hot solution before filtration.[11] The carbon adsorbs the colored impurities.

    • Protocol: After dissolving the crude solid, cool the solution slightly below its boiling point. Add a small spatula tip of activated carbon. Swirl and reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the carbon before allowing the solution to cool and crystallize.[4]

    • Caution: Using too much carbon can lead to the adsorption of your desired product, reducing the yield.

Section 3: Visualized Workflow and Data

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude this compound in Erlenmeyer flask B Add minimal amount of hot recrystallization solvent A->B C Heat until solid is completely dissolved B->C D Add activated carbon (if solution is colored) C->D If needed F Allow filtrate to cool slowly to room temperature C->F If no filtration needed E Perform hot gravity filtration to remove insolubles/carbon D->E E->F G Cool further in an ice bath to maximize crystal formation F->G H Collect crystals by vacuum filtration G->H I Wash crystals with a small amount of ice-cold solvent H->I J Dry crystals under vacuum to constant weight I->J

References

Technical Support Center: Scale-Up Synthesis of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholinophenol. This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable pharmaceutical intermediate from the laboratory bench to pilot or production scale.[1] Scaling up chemical processes is not a linear exercise; challenges related to reaction kinetics, heat transfer, mass transport, and safety often emerge that are not apparent at the lab scale.[2][3] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of this compound synthesis.

Section 1: Overview of Synthetic Routes and Scale-Up Feasibility

The selection of a synthetic route is the most critical decision in a scale-up campaign, balancing factors like cost, efficiency, safety, and environmental impact.[4] For this compound, two primary routes are commonly considered, each with a distinct profile of advantages and challenges.

  • Route A: Direct N-Alkylation of 3-Aminophenol. This classical approach involves the reaction of 3-aminophenol with a C4-dielectrophile, typically bis(2-chloroethyl) ether, in the presence of a base. It is a direct and often cost-effective method due to inexpensive starting materials.

  • Route B: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling method involves reacting an activated 3-halophenol (e.g., 3-bromophenol or 3-chlorophenol) with morpholine, using a palladium catalyst and a specialized ligand.[5] This route often offers superior selectivity and milder reaction conditions.

Synthetic_Routes cluster_A Route A: N-Alkylation cluster_B Route B: Buchwald-Hartwig Amination aminophenol 3-Aminophenol product This compound aminophenol->product + chloroether Bis(2-chloroethyl) ether chloroether->product route_a_reagents Base (e.g., Na2CO3) Solvent (e.g., DMF) route_a_reagents->product byproduct_a N,N-Dialkylated Impurity product->byproduct_a Side Reaction halophenol 3-Halophenol halophenol->product + morpholine Morpholine morpholine->product route_b_reagents Pd Catalyst Ligand (e.g., RuPhos) Base (e.g., NaOtBu) route_b_reagents->product

Caption: Primary synthetic routes to this compound.
Route Comparison for Scale-Up

The choice between these routes depends heavily on the specific capabilities and priorities of the manufacturing site.

FeatureRoute A: N-AlkylationRoute B: Buchwald-Hartwig Amination
Starting Materials Low cost (3-Aminophenol, Bis(2-chloroethyl) ether).Higher cost (3-Halophenol, Pd catalyst, specialized ligands).[6]
Selectivity Moderate. Prone to N,N-dialkylation, requiring careful control.High. Excellent selectivity for mono-arylation is achievable.[6]
Reaction Conditions Often requires higher temperatures (e.g., >100 °C).Generally milder temperatures (e.g., 70-100 °C).
Safety Concerns Extreme. Bis(2-chloroethyl) ether is a highly toxic and carcinogenic alkylating agent, similar to mustard gas.[7] Requires specialized handling and containment.Moderate. Requires handling of air-sensitive ligands and potentially pyrophoric bases. Palladium catalysts require careful handling.
Process Development Focus on controlling stoichiometry and temperature to minimize side products.Focus on catalyst screening, optimization, and ensuring anhydrous/anaerobic conditions.
Downstream Processing Purification can be challenging due to structurally similar byproducts.Primary challenge is the complete removal of residual palladium to meet pharmaceutical specifications (<10 ppm).
Ideal Scale Suitable for large-scale campaigns where cost is paramount and specialized handling facilities exist.Ideal for small-to-medium scale where high purity is critical and the higher cost is acceptable. Often used in pharmaceutical development.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up synthesis of this compound.

Q1: My reaction yield is significantly lower than in the lab. What are the likely causes?

A drop in yield upon scale-up is a frequent issue, often pointing to problems with mass and heat transfer.[2][4]

  • Potential Cause 1: Inefficient Mixing. In a large reactor, achieving the same level of homogeneity as a lab flask is difficult. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. It can also result in unreacted starting material if the reactants are not brought into contact effectively.

    • Solution: Evaluate the reactor's agitation system (impeller type, speed). For heterogeneous reactions (e.g., with a solid base), ensure the agitation is sufficient to maintain a uniform slurry. Consider changing the order of addition, for instance, by adding one reactant slowly to a well-stirred solution of the other.

  • Potential Cause 2: Poor Temperature Control. Chemical reactions generate or consume heat. A large reactor has a much smaller surface-area-to-volume ratio than a lab flask, making heat removal less efficient.[2] If an exothermic reaction (like N-alkylation) overheats, it can accelerate side reactions or cause thermal degradation of the product.

    • Solution: Characterize the reaction's thermal profile using a reaction calorimeter before scaling up. Ensure the plant reactor has adequate cooling capacity. Implement a controlled, slow addition of the limiting reagent to manage the rate of heat generation.

  • Potential Cause 3 (Route B): Catalyst Deactivation. Palladium catalysts are sensitive to oxygen and other impurities.[8] A small leak in a large reactor or impurities in a large batch of solvent, which might be negligible at the lab scale, can poison the catalyst in a large-scale run.

    • Solution: Ensure all solvents and reagents are rigorously de-gassed and dried. Purge the reactor thoroughly with an inert gas (nitrogen or argon) before and during the reaction. Use high-quality, trusted catalyst lots and consider using a more robust pre-catalyst.

Q2: My final product is dark brown and oily, not the expected off-white solid. Why?

Product discoloration is typically a sign of impurity formation, often from oxidation or thermal degradation.

  • Potential Cause 1: Air Oxidation. Phenols are susceptible to oxidation, especially at elevated temperatures and under basic conditions, forming highly colored quinone-type structures.

    • Solution: Maintain a strict inert atmosphere (nitrogen or argon) over the reaction mixture at all times, especially during heating and workup.

  • Potential Cause 2: Thermal Degradation. Extended reaction times at high temperatures can lead to the formation of high-molecular-weight, colored byproducts.

    • Solution: Optimize the reaction to run at the lowest possible temperature for the shortest time necessary for completion. Monitor the reaction progress closely (e.g., by HPLC) to avoid unnecessarily long heating periods.

  • Potential Cause 3: Impurities in Starting Materials. Commercial starting materials can contain trace impurities that are colored or form colored byproducts under reaction conditions.[9]

    • Solution: Test incoming raw materials for purity. If necessary, purify the starting material (e.g., 3-aminophenol can be recrystallized) before use. During workup, consider a charcoal treatment of the product solution to adsorb colored impurities before crystallization.

Q3: I'm using Route A and see a significant amount of a higher molecular weight impurity. How can I prevent this?

This is almost certainly the N,N-dialkylated byproduct, where a second molecule of 3-aminophenol has reacted with the initially formed this compound product.

  • Potential Cause: Incorrect Stoichiometry or Slow Addition. The primary amine of 3-aminophenol is more nucleophilic than the secondary amine of the morpholine ring. However, if there is a local excess of the bis(2-chloroethyl) ether, the second alkylation can occur.

    • Solution:

      • Control Stoichiometry: Use a slight excess of 3-aminophenol relative to the bis(2-chloroethyl) ether to ensure the electrophile is consumed before it can react a second time.

      • Slow Addition: Add the bis(2-chloroethyl) ether solution slowly and sub-surface into a well-agitated solution of the 3-aminophenol. This maintains a low concentration of the alkylating agent throughout the reaction, favoring the initial desired reaction.

Q4: How do I effectively remove residual palladium catalyst from my product after a Buchwald-Hartwig reaction?

Residual palladium is a major regulatory concern for active pharmaceutical ingredients (APIs). Several methods are used in industry.

  • Solution 1: Activated Carbon Treatment. A common and cost-effective first step is to treat a solution of the crude product with a suitable grade of activated carbon, which can adsorb the palladium species.

  • Solution 2: Metal Scavengers. For more stringent requirements, specialized metal scavengers are used. These are typically silica or polymer beads functionalized with groups (like thiols or amines) that have a high affinity for palladium. The product solution is passed through a cartridge or stirred with the scavenger, which selectively binds the metal.

  • Solution 3: Extraction/Washes. Sometimes, washing a solution of the product with an aqueous solution containing a chelating agent (like thiourea or cysteine) can help extract the palladium into the aqueous phase.

  • Solution 4: Crystallization. A well-designed crystallization process can be very effective at rejecting palladium impurities, which often remain in the mother liquor. This is frequently used as the final purification step after initial treatment with carbon or scavengers.

Troubleshooting_Workflow start Problem Identified: Low Yield / High Impurities check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Conversion? check_reaction->incomplete side_products Major Side Products? check_reaction->side_products incomplete->side_products No solution_incomplete1 Increase Temp / Time incomplete->solution_incomplete1 Yes solution_incomplete2 Check Reagent Quality (Base, Catalyst, Solvent) incomplete->solution_incomplete2 solution_incomplete3 Improve Mixing incomplete->solution_incomplete3 side_products->start No (Re-evaluate) solution_side1 Lower Temperature side_products->solution_side1 Yes solution_side2 Adjust Stoichiometry side_products->solution_side2 solution_side3 Change Addition Rate/Order side_products->solution_side3

Caption: A logical workflow for troubleshooting common synthesis issues.

Section 3: Experimental Protocols (Illustrative)

The following protocols are provided as a starting point for development and must be optimized and validated for each specific scale and equipment set. Extreme caution must be exercised, particularly with Route A, due to the hazardous nature of the reagents.

Protocol A: N-Alkylation of 3-Aminophenol (100g Scale)

Safety Warning: Bis(2-chloroethyl) ether is a potent carcinogen and vesicant (blistering agent). All operations must be conducted in a certified, high-performance fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face protection.

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Charge Reagents: To the reactor, add 3-aminophenol (109 g, 1.0 mol), sodium carbonate (111 g, 1.05 mol), and N,N-Dimethylformamide (DMF, 500 mL).

  • Inerting and Heating: Begin stirring and purge the system with nitrogen. Heat the mixture to 110-120 °C.

  • Slow Addition: In a separate vessel, dissolve bis(2-chloroethyl) ether (136 g, 0.95 mol) in DMF (100 mL). Add this solution to the reactor via an addition funnel or pump over 2-3 hours, maintaining the internal temperature below 125 °C.

  • Reaction Monitoring: After the addition is complete, hold the mixture at 110-120 °C. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC until the 3-aminophenol is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of DMF.

  • Solvent Removal & Isolation: Transfer the filtrate to a suitable vessel and remove the DMF under reduced pressure. The resulting crude oil can be dissolved in a suitable solvent like ethyl acetate, washed with water and brine, and then crystallized to yield the final product.

Protocol B: Buchwald-Hartwig Amination (100g Scale)

Safety Warning: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Phosphine ligands can be air-sensitive. All operations should be conducted under an inert nitrogen or argon atmosphere.

  • Reactor Setup: Equip a 2L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet. Ensure the system is completely dry and free of oxygen.

  • Charge Reagents: To the reactor, add 3-bromophenol (173 g, 1.0 mol), RuPhos G3 pre-catalyst (e.g., 4.2 g, 0.005 mol), and sodium tert-butoxide (115 g, 1.2 mol).

  • Inerting and Solvent Addition: Purge the reactor thoroughly with nitrogen. Add anhydrous, de-gassed toluene (600 mL) via cannula or a pressure-equalizing addition funnel.

  • Reagent Addition: Add morpholine (96 g, 1.1 mol) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction progress by HPLC until the 3-bromophenol is consumed (typically 2-8 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water (200 mL). Separate the organic layer. Wash the organic layer with brine, dry it over sodium sulfate, and filter.

  • Purification: Treat the toluene solution with a metal scavenger (e.g., activated carbon or a functionalized silica) according to the manufacturer's instructions to remove residual palladium. Filter off the scavenger.

  • Isolation: Concentrate the toluene solution under reduced pressure. Crystallize the resulting solid from a suitable solvent system (e.g., toluene/heptane) to yield pure this compound.

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chromatographic analysis of 3-Morpholinophenol. This document provides in-depth troubleshooting advice and practical solutions for a common challenge encountered by researchers: peak tailing in High-Performance Liquid Chromatography (HPLC). As a molecule possessing both a basic morpholine group and an acidic phenol group, this compound presents a unique set of challenges that can compromise peak symmetry, affecting resolution and the accuracy of quantification.[1][2][3]

This guide is structured to provide rapid answers through our FAQ section and a deeper, mechanism-based approach in the comprehensive troubleshooting guide. Our goal is to empower you with the scientific understanding and procedural knowledge to diagnose and resolve these issues effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

The primary cause of peak tailing for this compound is secondary ionic interactions between the basic morpholine functional group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases (like C18).[1][4][5][6] At typical mobile phase pH values (above 3-4), these silanol groups become deprotonated (negatively charged) and can strongly interact with the protonated (positively charged) morpholine moiety, disrupting the ideal hydrophobic retention mechanism and causing the peak to tail.[1][7][8]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds like this compound.[9][10][11][12]

  • At Low pH (e.g., pH 2.5-3.5): The ionization of acidic silanol groups is suppressed, minimizing their ability to interact with the analyte.[5][13] This is the most effective way to reduce tailing and achieve a symmetrical peak shape.

  • At Mid-range pH (e.g., pH 4-7): Silanol groups are ionized, leading to strong interactions with the protonated basic analyte, which is the primary cause of severe peak tailing.[1][5]

  • At High pH (e.g., pH > 8): While this would neutralize the basic morpholine group, it would require a pH-stable column, as high pH can dissolve the silica backbone of standard columns.[10]

Q3: My peak is still tailing even at low pH. What should I try next?

If tailing persists at a low pH, consider adding a competitive base, like triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%).[14][15] TEA acts as a "silanol blocker"; it preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from the this compound analyte.[14][16][17]

Q4: Can I use a standard C18 column for this analysis?

While a standard C18 column can be used, it may require significant mobile phase optimization (low pH, additives) to achieve a good peak shape. For more robust and reproducible results, it is highly recommended to use a modern, high-purity, end-capped column or one with a polar-embedded phase.[1][13][18] These columns are specifically designed to have minimal residual silanol activity, making them much better suited for analyzing basic compounds.[1][19]

Part 2: In-Depth Troubleshooting Guide

The Root of the Problem: Understanding the Chemistry of this compound

This compound is an amphoteric molecule containing a basic morpholine nitrogen and an acidic phenolic hydroxyl group. In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction with the stationary phase. However, the basic nitrogen is easily protonated, making it highly susceptible to secondary electrostatic interactions with ionized silanol groups on the silica surface, which is the main cause of peak tailing.[4][5][6]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing for this compound. Start with the simplest and most impactful adjustments first.

G cluster_actions Recommended Actions Start Start: Peak Tailing Observed (Asymmetry Factor > 1.2) Step1 Step 1: Mobile Phase pH Is the pH between 2.5 and 3.5? Start->Step1 Step2 Step 2: Add Competitive Base Is Triethylamine (TEA) or similar additive (0.05-0.2%) present? Step1->Step2 No Step1->Step2 Yes Action1 Adjust pH to 2.5-3.5 using Formic or Trifluoroacetic Acid (TFA). Step1->Action1 Step3 Step 3: Evaluate Column Is it a modern, end-capped, or polar-embedded C18 column? Step2->Step3 No Step2->Step3 Yes Action2 Incorporate 0.1% TEA into the mobile phase. Step2->Action2 Step4 Step 4: Check System & Sample Are there extra-column effects or sample overload? Step3->Step4 No Step3->Step4 Yes Action3 Switch to a high-purity, base-deactivated column. Step3->Action3 Solution Resolution: Symmetrical Peak (Asymmetry Factor ≈ 1.0) Step4->Solution Action4 Reduce tubing length/ID. Dilute sample. Step4->Action4

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Step 1: Mobile Phase pH Optimization

Causality: The most effective way to prevent peak tailing for basic compounds is to suppress the ionization of surface silanol groups.[8][13] Silanols on typical silica have a pKa in the range of 3.5-4.5. By adjusting the mobile phase pH to a value at least one unit below this (e.g., pH < 3.5), the silanols remain in their neutral, protonated state (Si-OH), which dramatically reduces their capacity for strong ionic interactions with the protonated this compound.[4][5][8]

Objective: To achieve a mobile phase pH of 2.8 to improve the peak shape of this compound.

  • Prepare Aqueous Phase: Start with HPLC-grade water.

  • Add Acid Modifier: Carefully add a small amount of a suitable acid. Formic acid (0.1% v/v) or Trifluoroacetic acid (TFA) (0.05-0.1% v/v) are common choices. TFA can be a stronger ion-pairing agent and may alter selectivity.

  • Verify pH: Use a calibrated pH meter to confirm the pH of the aqueous portion of the mobile phase is within the target range (e.g., 2.8 ± 0.1). This must be done before mixing with the organic solvent.[11]

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the organic solvent (e.g., Acetonitrile or Methanol) in the desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

ParameterCondition 1 (Suboptimal)Condition 2 (Optimized)Expected Outcome
Mobile Phase 50:50 ACN:Water50:50 ACN:Water with 0.1% Formic Acid
pH (Aqueous) ~6.5~2.8 Lower pH suppresses silanol ionization.
Asymmetry Factor > 2.0 (Tailing)≤ 1.2 (Symmetrical) Peak shape improves significantly.
Retention Time May be variableStable and reproducibleRetention becomes more predictable.
Step 2: Employing a Competitive Base (Silanol Blocker)

Causality: If low pH is insufficient to eliminate tailing, it indicates the presence of highly acidic or accessible silanol groups that still interact with your analyte. A competitive base, such as triethylamine (TEA), is a small basic molecule that is added to the mobile phase. It competes with this compound for the active silanol sites, effectively "masking" them and preventing the secondary interactions that cause tailing.[14][15][16]

Objective: To mask residual silanol activity and improve peak symmetry.

  • Prepare Aqueous Phase: Prepare your buffered aqueous mobile phase as described in Protocol 1 (e.g., water with 0.1% Formic Acid).

  • Add TEA: To this aqueous solution, add high-purity TEA to a final concentration of 0.05% to 0.2% (v/v). A good starting point is often 0.1%.

  • Mix and Degas: Thoroughly mix the final mobile phase and degas before use.

  • Equilibrate Thoroughly: It is critical to flush the entire HPLC system and column extensively with the new mobile phase, as TEA will adsorb to surfaces throughout the system. A stable baseline is indicative of equilibration.

  • Dedicate the Column: Due to strong adsorption, it is best practice to dedicate a column to methods using TEA.

Step 3: Column Selection and Care

Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of metal impurities and acidic silanols, making them prone to causing peak tailing with basic compounds.[6] Modern "Type B" high-purity silica columns, which are heavily end-capped, or columns with polar-embedded ligands, are specifically designed to shield or eliminate these problematic silanol groups.[1][19]

Column TypeMechanism for Reducing TailingBest For
High-Purity, End-Capped C18 Uses high-purity silica with minimal metal content and exhaustive end-capping to cover most silanols with a non-polar group (e.g., trimethylsilyl).General purpose analysis of basic compounds at low pH.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface, which shields the residual silanols from basic analytes.[20]Providing alternative selectivity and excellent peak shape for bases without TEA.
Hybrid Particle Technology Uses a silica-organic hybrid particle that is more resistant to high pH and has fewer accessible silanol groups.Methods requiring a wider pH range and improved peak shape for bases.

Objective: To remove strongly adsorbed contaminants that can act as active sites and cause peak tailing.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Flush Buffer: Wash the column with your mobile phase composition without any buffer salts (e.g., 50:50 ACN/Water) for 20-30 minutes to remove precipitated salts.[21]

  • Strong Solvent Wash: Flush with 100% Acetonitrile for 30 minutes.

  • Stronger Eluent: Flush with a stronger, more non-polar solvent like Isopropanol (IPA) for 30 minutes.

  • Return to Initial Conditions: Gradually re-introduce your mobile phase by stepping back down through the solvents (e.g., IPA -> ACN -> Mobile Phase).[21]

Step 4: Investigating System and Sample Effects

Causality: Peak tailing is not always a result of column chemistry. It can also be caused by physical or instrumental issues.

  • Extra-Column Broadening: Excessive volume between the injector and detector can cause peaks to broaden and tail. This is often due to using tubing with an unnecessarily large internal diameter (ID) or excessive length.[1][19]

  • Column Void: A void or channel in the column packing at the inlet can create alternative flow paths for the analyte, leading to distorted peaks.[3]

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[13][19]

  • Check Tubing: Ensure all connecting tubing (especially between the column and detector) is as short as possible and has a narrow internal diameter (e.g., 0.005" or 0.12 mm).

  • Inspect for Voids: A sudden drop in backpressure or a noticeable loss of efficiency can indicate a column void. If suspected, reversing the column (if permitted by the manufacturer) for a flush may help, but replacement is often necessary.

  • Test for Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and the asymmetry factor decreases, you were likely overloading the column.[19]

References

Technical Support Center: Catalyst Selection for Efficient 3-Morpholinophenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholinophenol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and deepen their understanding of the catalytic systems involved. As your dedicated application scientist, I've structured this guide to move from foundational knowledge to specific, actionable troubleshooting advice, ensuring scientific integrity and practical utility are at the core of every recommendation.

Part 1: Frequently Asked Questions (FAQs) - Mastering the Catalytic System

This section addresses the most common inquiries regarding the synthesis of this compound, focusing on the selection and rationale behind each component of the catalytic system.

Q1: What is the industry-standard method for synthesizing this compound?

The most robust and widely adopted method for preparing this compound is the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction.[1][2][3] This powerful transformation has revolutionized the formation of carbon-nitrogen bonds, offering high yields, excellent functional group tolerance, and relatively mild reaction conditions compared to older methods like the Ullmann condensation.[1][4] The typical disconnection involves coupling an aryl halide (or pseudohalide) with an amine.

For this compound, the reaction couples morpholine with a 3-substituted phenol derivative, most commonly 3-bromophenol or 3-iodophenol.

Reaction_Scheme cluster_reactants Reactants cluster_product Product Reactant1 3-Halophenol (X = Br, I) Product This compound Reactant1:e->Product:w + Reactant2 Morpholine Catalyst Pd Catalyst + Ligand + Base Catalyst->Product Toluene or Dioxane Heat

Caption: General scheme for Buchwald-Hartwig synthesis of this compound.

Q2: How do I select the optimal palladium precursor?

The choice of palladium precursor is fundamental to initiating the catalytic cycle. You have two main choices:

  • Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are the most common, cost-effective, and often air-stable options.[5][6] It is crucial to remember that they must be reduced in situ to the active Pd(0) species to enter the catalytic cycle. This reduction is typically accomplished by the phosphine ligand or the amine present in the reaction mixture.[6]

  • Pd(0) Precursors (e.g., Pd₂(dba)₃, Pd(dba)₂): These precursors are already in the correct oxidation state to initiate the cycle, which can sometimes lead to faster reaction initiation. However, they can be more sensitive to air and decomposition than their Pd(II) counterparts.[5]

For routine synthesis and screening, Palladium(II) acetate (Pd(OAc)₂) is an excellent starting point due to its reliability and ease of handling. For challenging substrates or when trying to minimize initiation variables, an air-stable, well-defined precatalyst may be beneficial.[7]

Q3: The choice of phosphine ligand seems overwhelming. How do I choose the right one?

You are correct; the ligand is arguably the most critical component for a successful Buchwald-Hartwig amination. The ligand stabilizes the palladium center and modulates its reactivity, directly influencing the rates of the key steps in the catalytic cycle.[8][9] Ligands have evolved through several "generations," with modern ligands being bulky and electron-rich biarylphosphines.[1]

These properties are essential because they:

  • Promote Oxidative Addition: The electron-rich nature of the ligand facilitates the initial reaction of the palladium center with the aryl halide.

  • Facilitate Reductive Elimination: The steric bulk of the ligand forces the aryl group and the amino group into close proximity on the metal center, promoting the final, product-forming step.[8]

Ligand Type Examples Pros Cons
Bidentate BINAP, DPPFGood for early-generation catalysts; effective for aryl iodides.[1]Less effective for challenging substrates like aryl chlorides; can be prone to catalyst decomposition.
Monodentate Biarylphosphines (Buchwald Ligands) XPhos, SPhos, RuPhos, BrettPhosState-of-the-art; highly active for a broad range of substrates including aryl chlorides; promote fast reactions.[8]More expensive; can be air-sensitive (though many are now available as stable precatalysts).
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly active and thermally stable; offer an alternative to phosphines.Scope may be different from phosphine systems; can be more expensive.

Recommendation: For the synthesis of this compound from 3-bromophenol, starting with a second-generation biarylphosphine ligand like XPhos or RuPhos is a field-proven strategy.

Q4: What is the function of the base, and which one is best?

The base plays a non-negotiable role: it deprotonates the amine (or the N-H bond of the palladium-amine complex) to generate the active nitrogen nucleophile required for the C-N bond formation.[10] The choice of base is critical, as it must be strong enough to deprotonate the amine but not so reactive that it causes degradation of the starting materials or product.

Commonly used bases include:

  • Strong Alkoxides: Sodium tert-butoxide (NaOtBu), Potassium tert-butoxide (KOtBu), and Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective bases for this chemistry.[5][10] They are strong, non-nucleophilic, and have good solubility in common organic solvents.

  • Inorganic Carbonates: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are weaker bases. They are typically reserved for substrates that are sensitive to the strongly basic conditions of alkoxides.

Recommendation: Sodium tert-butoxide (NaOtBu) is the standard and most reliable choice for coupling morpholine with an aryl bromide.

Q5: Are there viable alternatives to palladium catalysis?

While palladium catalysis is the dominant method, copper-catalyzed C-N coupling (the Ullmann condensation) is the historical predecessor.[4] Generally, Ullmann-type reactions require much higher temperatures and are less tolerant of sensitive functional groups. However, modern research has led to the development of improved copper-catalyzed systems that operate under milder conditions.[11][12][13] For most applications, especially in pharmaceutical development where substrate scope and reliability are paramount, the Buchwald-Hartwig reaction remains the superior choice.

Part 2: A Validated Starting Protocol

This section provides a detailed, step-by-step methodology for a lab-scale synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 3-Bromophenol (1.0 eq)

  • Morpholine (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq, 2 mol%)

  • RuPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu.

  • Inert Atmosphere: Seal the flask, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous toluene, followed by 3-bromophenol and morpholine via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 8-24 hours.

  • Workup: Once the reaction is complete (consumption of 3-bromophenol), cool the mixture to room temperature. Quench carefully with water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford pure this compound.

Caption: Step-by-step experimental workflow for this compound synthesis.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental issues.

Troubleshooting_Workflow Start Low or No Yield Observed Check1 Verify Reagent Quality - Anhydrous Solvents? - Fresh Ligand/Base? - Pure Starting Materials? Start->Check1 Check2 Assess Catalyst System - Correct Pd:Ligand Ratio? - Proper Inert Atmosphere? - Spatially Demanding Ligand? Check1->Check2 Yes Solution1 Action: Re-run with freshly distilled/purchased anhydrous reagents. Check1->Solution1 No Check3 Review Reaction Conditions - Temperature High Enough? - Sufficient Reaction Time? - Efficient Stirring? Check2->Check3 Yes Solution2 Action: Screen different ligands (e.g., XPhos, SPhos). Use air-stable precatalyst. Check2->Solution2 No Check3->Start Yes (Consult Specialist) Solution3 Action: Increase temperature by 10°C increments or prolong reaction time. Check3->Solution3 No End Yield Improved Solution1->End Solution2->End Solution3->End

Caption: A logical workflow for troubleshooting low-yield reactions.

Issue 1: Low or No Product Yield

Q: My reaction has stalled or produced a very low yield. What are the primary culprits?

Low yield is the most common issue and can stem from several sources. Follow this checklist systematically.[14][15]

  • Atmosphere and Moisture Control (The #1 Suspect): The catalytic system, particularly the activated Pd(0) species and the phosphine ligands, can be sensitive to oxygen. More critically, water will react with the strong base and hydrolyze the activated intermediates.

    • Solution: Ensure you are using truly anhydrous solvents (purchase sealed bottles or distill/dry your own).[16] Use robust inert gas techniques (Schlenk line or glovebox).

  • Catalyst System Integrity:

    • Inactive Catalyst: Was your Pd(II) precursor successfully reduced? Sometimes, with less reactive amines or ligands, this initiation step can be sluggish. Is your ligand old or potentially oxidized?

    • Solution: Use a fresh bottle of ligand or a pre-formed, air-stable precatalyst which can provide more consistent results. Ensure the palladium-to-ligand ratio is appropriate (typically 1:1 to 1:2).

  • Reagent Purity:

    • Impure Aryl Halide: Impurities in your 3-bromophenol can act as catalyst poisons.

    • Base Quality: Sodium tert-butoxide is hygroscopic and can degrade upon prolonged exposure to air.

    • Solution: Use reagents from a reputable supplier. If in doubt, purify the starting material. Use a fresh container of base or store it properly in a desiccator or glovebox.

Issue 2: Formation of Side Products

Q: I see my product by mass spectrometry, but the crude NMR is messy. What are the likely side products?

  • Hydrodehalogenation: You observe phenol instead of the desired product. This occurs when the aryl halide is reduced.

    • Cause: This can be caused by β-hydride elimination from certain intermediates or by catalyst decomposition pathways.[1]

    • Solution: Re-evaluate your ligand choice. A more effective ligand can accelerate the desired C-N reductive elimination, outcompeting the side reaction. Lowering the reaction temperature slightly can sometimes help.

  • Aryl Halide Homocoupling (Biphenol Formation): You observe 3,3'-biphenol derivatives.

    • Cause: This side reaction can occur at high temperatures or with inefficient catalyst systems.

    • Solution: Lower the catalyst loading or temperature. Ensure the amine is present in a slight excess to favor the cross-coupling pathway.

Issue 3: Reaction Stalls Prematurely

Q: My reaction starts, as confirmed by an early time-point analysis, but then stops before completion. Why?

This points towards catalyst deactivation.

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures over long reaction times.

    • Solution: Ensure your inert atmosphere is maintained throughout the reaction. Consider a more thermally stable ligand, such as an N-heterocyclic carbene (NHC) based catalyst.

  • Formation of Off-Cycle, Inactive Palladium Species: The palladium can aggregate into inactive nanoparticles (palladium black) or form stable, off-cycle complexes that do not participate in the reaction.

    • Solution: Adjusting the palladium-to-ligand ratio can sometimes stabilize the active monomeric species. Ensure efficient stirring to maintain a homogenous reaction mixture.

  • Product/Byproduct Inhibition: In some cases, the product or a salt byproduct (e.g., NaBr) can inhibit the catalyst.

    • Solution: While difficult to avoid, ensuring the reaction is not overly concentrated can mitigate this. If iodide is used as the leaving group, it is known to have a more significant inhibitory effect than bromide.[7]

References

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the structural integrity and purity of intermediate compounds are paramount. 3-Morpholinophenol, a key building block in the synthesis of various biologically active molecules, is no exception.[1] Its purity can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, toxicological outcomes.

This guide provides a comparative analysis of the principal analytical techniques for validating the purity of synthesized this compound. We move beyond mere protocols to discuss the underlying scientific principles, enabling you to make informed decisions for developing robust, self-validating analytical systems.

The Analytical Challenge: Understanding Potential Impurities

No synthesis is perfect. The purity assessment of this compound must account for potential impurities stemming from its synthesis route. While specific impurities are pathway-dependent, they generally include:

  • Unreacted Starting Materials: Residual precursors from the synthetic process.

  • Side-Reaction Products: Isomers or related compounds formed under reaction conditions.

  • Reagents and Catalysts: Inorganic and organic materials used to facilitate the reaction.

  • Degradation Products: Compounds formed by the breakdown of this compound due to heat, light, or incompatible pH.

A comprehensive purity validation strategy often employs orthogonal methods—techniques that measure purity based on different chemical and physical principles—to ensure all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone for purity analysis in the pharmaceutical industry, prized for its high resolution, sensitivity, and quantitative accuracy.[2] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice.

Causality Behind the Method

The separation in RP-HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.[2] By gradually increasing the organic solvent content in the mobile phase (a gradient elution), compounds are eluted based on their hydrophobicity. The addition of an acid like formic acid to the mobile phase is crucial; it suppresses the ionization of the phenolic hydroxyl group, leading to more consistent retention times and improved, symmetrical peak shapes.

Experimental Protocol: RP-HPLC-UV

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[3]

  • Data acquisition and processing software.

Sample Preparation:

  • Solvent Preparation: Prepare the mobile phase components as described in the table below.

  • Standard Solution: Accurately weigh and dissolve a this compound reference standard in methanol to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound sample in the same manner to a final concentration of 1 mg/mL.[4]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials to prevent particulates from damaging the column.[4]

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Data Presentation: Hypothetical Purity Analysis

The purity is calculated using the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram.

Peak #Retention Time (min)Peak Area (mAU*s)Area %Identity
14.515.60.5%Impurity A (polar)
212.82975.498.5%This compound
315.230.21.0%Impurity B (nonpolar)
Total -3021.2 100.0% -

Calculated Purity: 98.5%

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Methanol (1mg/mL) filter_sample Filter with 0.45µm Syringe Filter prep_sample->filter_sample inject Inject 10µL into HPLC filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (Area %) integrate->calculate result Final Purity Report calculate->result

Caption: Workflow for HPLC purity determination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. While HPLC is superior for non-volatile impurities, GC-MS excels at detecting residual solvents and thermally stable, low molecular weight by-products.

Causality Behind the Method

This compound's polarity, due to the phenol and morpholine groups, makes it challenging to analyze directly by GC as it can exhibit poor peak shape and thermal degradation.[5] To overcome this, a derivatization step is often employed. Silylation, for example, replaces the active hydrogen of the phenolic -OH group with a trimethylsilyl (TMS) group. This increases the compound's volatility and thermal stability, making it amenable to GC analysis.[6] The mass spectrometer then fragments the eluted compounds, creating a unique "fingerprint" that allows for confident identification by matching against spectral libraries like NIST.[7]

Experimental Protocol: GC-MS with Derivatization

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD).[5]

  • Capillary column suitable for general-purpose analysis (e.g., DB-5ms).

Sample Preparation (Silylation):

  • Accurately weigh ~1 mg of the synthesized sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., Pyridine).

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 80°C, hold 2 minRamp: 15°C/min to 280°CHold at 280°C for 5 min
Injector Temp. 250°C
Injection Mode Split (e.g., 20:1), 1 µL
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Impact (EI) at 70 eV
Scan Range 50 - 500 m/z

Workflow Diagram: GC-MS Impurity Identification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Weigh Sample derivatize Derivatize with Silylating Agent sample->derivatize inject Inject into GC derivatize->inject separate Separation in Capillary Column inject->separate ionize EI Ionization separate->ionize analyze Mass Analysis (Quadrupole) ionize->analyze tic Generate Total Ion Chromatogram (TIC) analyze->tic spectrum Extract Mass Spectrum for each Peak tic->spectrum library Compare with MS Library (NIST) spectrum->library result Identified Impurities library->result

Caption: Workflow for GC-MS analysis of volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure & Absolute Purity

NMR spectroscopy provides unequivocal structural confirmation. For purity assessment, quantitative NMR (qNMR) is a primary analytical method capable of determining purity without needing a reference standard of the analyte itself, instead using a certified internal standard.[8]

Causality Behind the Method

¹H NMR confirms the identity of this compound by showing characteristic signals for each unique proton environment: the aromatic protons, the protons on the morpholine ring, and the phenolic proton.[9] For qNMR, a known mass of the sample is mixed with a known mass of a certified internal standard (e.g., maleic acid). The purity of the sample is calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard. This ratio, combined with the molecular weights and masses, provides a direct, absolute measure of purity.

Expected ¹H NMR Signals for this compound
  • Aromatic Region (~6.5-7.5 ppm): Multiple signals corresponding to the 4 protons on the phenol ring.

  • Morpholine Region (~3.0-4.0 ppm): Two distinct multiplets, each integrating to 4 protons, corresponding to the -O-CH₂- and -N-CH₂- groups of the morpholine ring.[10]

  • Phenolic OH (~9-10 ppm): A broad singlet, which can be exchanged with D₂O. Its chemical shift is highly dependent on solvent and concentration.[9]

Melting Point Analysis: A Rapid Preliminary Check

A classical and straightforward technique, melting point analysis provides a quick assessment of purity. Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

  • Principle: Impurities lower the freezing point (and melting point) of a substance.

  • Procedure: A small amount of the dried, crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

  • Interpretation: A broad melting range (e.g., >2 °C) or a melting point significantly lower than the literature value (127-136 °C) suggests the presence of impurities.[1][11][12] While not quantitative, it is an excellent, rapid first-pass test.

Comparative Summary of Purity Validation Techniques

The selection of a method depends on the specific analytical question being asked.

TechniquePrinciplePrimary UseAdvantagesLimitations
HPLC Differential partitioning between phases[2]Quantitative Purity & Non-volatile impuritiesHigh resolution, sensitive, highly reproducible, well-established[2]Requires a chromophore, method development can be time-consuming
GC-MS Separation by volatility, identification by mass[5]Identification of Volatile ImpuritiesExcellent for volatile/semi-volatile compounds, high sensitivity[5]Not suitable for non-volatile or thermally labile compounds, may need derivatization
qNMR Nuclear spin absorption in a magnetic field[13]Absolute Purity & Structural ConfirmationPrimary method (no analyte standard needed), non-destructive, rich structural dataLower sensitivity than MS, expensive instrumentation, requires expertise
Melting Point Melting point depression by impuritiesRapid Preliminary Check Fast, inexpensive, simple equipmentNot quantitative, insensitive to small amounts of amorphous impurities

Logical Framework for Comprehensive Purity Validation

A robust validation strategy utilizes these techniques in a complementary fashion to build a complete picture of the compound's purity and identity.

Purity_Validation cluster_synthesis cluster_analysis Orthogonal Analytical Methods cluster_results Synthesized_Product Synthesized This compound HPLC HPLC (Quantitative Purity) Synthesized_Product->HPLC GCMS GC-MS (Volatile Impurities) Synthesized_Product->GCMS NMR NMR (Structure & Absolute Purity) Synthesized_Product->NMR MP Melting Point (Preliminary Check) Synthesized_Product->MP Confirmation Purity & Identity Confirmed HPLC->Confirmation GCMS->Confirmation NMR->Confirmation MP->Confirmation

Caption: A multi-technique approach for comprehensive purity validation.

Conclusion

Validating the purity of synthesized this compound is not a one-size-fits-all process. While RP-HPLC stands as the primary method for routine quantitative purity assessment, it must be complemented by other techniques. GC-MS is essential for identifying potentially harmful volatile impurities and residual solvents that HPLC would miss. NMR spectroscopy provides the ultimate confirmation of structure and offers a pathway to determining absolute purity via qNMR. Finally, a simple melting point analysis serves as an invaluable and rapid initial check of material quality. By integrating these orthogonal techniques, researchers can establish a self-validating system that ensures the integrity of their synthesized material, building a foundation of trustworthiness and scientific rigor in their research and development endeavors.

References

A Senior Application Scientist's Comparative Guide to 3-Morpholinophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric compounds' divergent properties is not merely academic—it is fundamental to rational design and discovery. The morpholinophenol scaffold is a recurring motif in medicinal chemistry, valued for its synthetic tractability and favorable physicochemical properties. However, the seemingly subtle shift of the morpholine group around the phenolic ring—from the ortho (2-), to the meta (3-), to the para (4-) position—precipitates significant changes in electronic distribution, reactivity, and ultimately, biological potential.

This guide provides an in-depth comparative analysis of 3-Morpholinophenol and its positional isomers. Moving beyond a simple data sheet, we will dissect the causal relationships between structure and function, supported by experimental protocols and theoretical insights, to empower you to select and utilize these key building blocks with precision and foresight.

Structural and Physicochemical Divergence

The location of the nitrogen atom of the morpholine ring relative to the hydroxyl group is the primary determinant of the isomers' distinct characteristics. This positioning governs intramolecular interactions and the overall electronic nature of the aromatic system.

The morpholine substituent acts as a moderate activating group through the +M (mesomeric) effect of the nitrogen lone pair, while the hydroxyl group is a strong activator. Conversely, the nitrogen's electronegativity exerts a -I (inductive) effect. The interplay of these effects differs for each isomer.

  • 2-Morpholinophenol (ortho): The proximity of the two groups allows for potential intramolecular hydrogen bonding between the phenolic proton and the morpholine's nitrogen or oxygen. This can decrease the acidity of the phenol compared to its isomers.

  • This compound (meta): The activating +M effects of the hydroxyl and morpholino groups do not reinforce each other at any single position on the ring. The electronic character is more complex, leading to a unique reactivity profile.

  • 4-Morpholinophenol (para): The hydroxyl and morpholino groups are in conjugation, leading to a strong, concerted activation of the aromatic ring, particularly at the positions ortho to the hydroxyl group.

Diagram: Structural Comparison of Morpholinophenol Isomers

Caption: Positional isomers of morpholinophenol.

These structural nuances are reflected in their physicochemical properties, which are critical for predicting solubility, permeability, and metabolic stability in drug development contexts.

Table 1: Comparative Physicochemical Properties

Property2-MorpholinophenolThis compound4-Morpholinophenol
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂[1]C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol 179.22 g/mol [1][3]179.22 g/mol
CAS Number 4434-21-127292-49-5[1][3]6291-23-2[2][4]
Appearance SolidOff-white solid[3]Solid[4]
Melting Point (°C) 143-146127-132[3]158-162
pKa (Phenolic) ~9.8 (Predicted)~9.5 (Predicted)~10.2 (Predicted)
logP (Predicted) 1.31.21.2

Note: Experimental values for pKa and logP are not consistently available in literature; predicted values are provided for comparative purposes. The pKa of aminophenol isomers follows the trend p > o > m, suggesting the para isomer is the least acidic[5].

Synthesis and Characterization

The synthesis of morpholinophenols typically involves the coupling of a morpholine moiety with a suitably functionalized phenol precursor. A common and versatile method is the Buchwald-Hartwig amination, which allows for the formation of the C-N bond under relatively mild conditions.

Diagram: General Synthesis Workflow

G start Starting Materials: - Bromophenol Isomer (o, m, or p) - Morpholine reaction Buchwald-Hartwig Amination (Heat under Inert Atmosphere) start->reaction reagents Reaction Conditions: - Palladium Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) reagents->reaction workup Aqueous Workup - Quench with water/NH₄Cl - Extract with organic solvent (e.g., EtOAc) reaction->workup purification Purification - Silica Gel Chromatography workup->purification product Final Product: - Morpholinophenol Isomer purification->product analysis Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - HPLC product->analysis

Caption: General workflow for the synthesis of morpholinophenol isomers.

Experimental Protocol: Synthesis of this compound

This protocol is representative and can be adapted for the ortho and para isomers, typically by substituting the corresponding bromophenol starting material.

  • Reactor Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 3-bromophenol (1.0 eq.), morpholine (1.2 eq.), sodium tert-butoxide (1.4 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq.), and BINAP (0.03 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

  • Validation: Confirm the structure and purity of the isolated this compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be further assessed by HPLC.

Causality in Protocol Design:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure high catalytic turnover.

  • Anhydrous Conditions: Sodium tert-butoxide is a strong base that reacts readily with water. Water can also interfere with the catalytic cycle.

  • Ligand Choice (BINAP): The bulky phosphine ligand stabilizes the palladium center, facilitates the crucial reductive elimination step, and prevents the formation of inactive palladium black.

Analytical Separation of Isomers

Separating positional isomers is a common challenge in analytical chemistry due to their identical mass and often similar polarities. High-Performance Liquid Chromatography (HPLC) is the method of choice. The key to successful separation lies in selecting a stationary phase that can differentiate the subtle variations in dipole moment and hydrogen bonding capacity among the isomers.

Phenyl-hexyl or Phenyl-ether columns are often superior to standard C18 columns for this purpose. They offer alternative selectivity through π-π interactions between the stationary phase's phenyl rings and the analyte's aromatic ring. These interactions are highly sensitive to the electronic distribution, which differs significantly across the o-, m-, and p-isomers.

Diagram: HPLC Analytical Workflow

G cluster_hplc Inside HPLC sample Sample Preparation - Dissolve isomer mixture in mobile phase - Filter through 0.45 µm syringe filter injection Injection - Inject 5-10 µL of sample sample->injection hplc HPLC System separation Chromatographic Separation - Column: Phenyl-Hexyl - Isocratic or Gradient Elution hplc->separation detection Detection - UV Detector at 254 nm or 280 nm separation->detection data Data Analysis - Identify peaks by retention time - Quantify by peak area detection->data

Caption: Workflow for the analytical separation of morpholinophenol isomers.

Experimental Protocol: HPLC Separation of Morpholinophenol Isomers
  • System: A standard HPLC system equipped with a UV detector.

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Program: Start with an isocratic elution (e.g., 80% A / 20% B) or a shallow gradient (e.g., 20% to 50% B over 15 minutes). The optimal conditions must be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the isomer mixture (or individual standards) at 1 mg/mL in a 50:50 mixture of water/acetonitrile. Dilute as necessary.

Expected Elution Order: The elution order on a reversed-phase column (like Phenyl-Hexyl) generally correlates with polarity (more polar compounds elute earlier). The 2-isomer, with potential for intramolecular hydrogen bonding, may behave as slightly less polar and elute later than the more exposed 3- and 4-isomers. However, π-π interactions can alter this, and the exact order must be confirmed with authentic standards. This type of separation is crucial for monitoring reaction conversions and assessing final product purity.

Comparative Reactivity and Applications in Drug Design

The true value of this isomeric series for a medicinal chemist lies in their differential reactivity and how their distinct shapes and electronic profiles can be leveraged in drug design.

  • Electrophilic Aromatic Substitution: The directing effects of the -OH and morpholine groups are paramount. In the 4-isomer , the two groups strongly activate the 2- and 6-positions, making it an excellent scaffold for introducing substituents ortho to the hydroxyl group. The 2-isomer is similarly activated at its 4- and 6-positions. The 3-isomer , lacking this concerted activation, offers a more nuanced regiochemical outcome, potentially allowing for substitution at positions that are inaccessible in the other isomers. This differential reactivity is a powerful tool for structure-activity relationship (SAR) studies.

  • Pharmacophore Elements: In drug design, the phenol group serves as a potent hydrogen bond donor, while the morpholine's nitrogen and oxygen atoms are hydrogen bond acceptors.

    • The 4-isomer presents these features at opposite ends of the molecule, making it suitable for spanning a binding site and interacting with two distinct regions.

    • The 2-isomer presents these features in close proximity, ideal for chelating a metal ion or interacting with adjacent residues in a tight binding pocket.

    • The 3-isomer offers an angular arrangement of these pharmacophoric elements, providing a different geometric solution for receptor binding.

The morpholinophenol structure is a key intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] The choice of isomer directly impacts the final molecule's three-dimensional shape and its ability to interact with biological targets such as enzymes or receptors. For example, the synthesis of the API (Active Pharmaceutical Ingredient) Rivaroxaban involves an intermediate, 4-(4-aminophenyl)-3-morpholinone, which highlights the utility of the morpholine scaffold in complex drug synthesis.[6]

Conclusion

The comparative study of this compound and its ortho and para isomers reveals a family of compounds with shared core features but strikingly different personalities. The choice between them is not arbitrary but a strategic decision in the chemical design process.

  • For maximal electronic activation and directing substitution to the positions ortho to the hydroxyl group, the 4-Morpholinophenol is the superior choice.

  • For creating scaffolds with proximal hydrogen bond donors and acceptors , the 2-Morpholinophenol provides a unique geometric arrangement.

  • For exploring alternative substitution patterns and accessing a distinct angular pharmacophore, the This compound is an invaluable and versatile building block.

This guide has provided the foundational knowledge, theoretical underpinnings, and practical protocols to understand and exploit these differences. A thorough characterization and understanding of the chosen isomer are the first steps toward predictable synthesis, rational drug design, and the successful development of novel therapeutic agents.

References

A Comparative Guide to the Cytotoxicity of Novel 3-Morpholinophenol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel anticancer therapeutics, the morpholine and phenol chemical scaffolds have emerged as privileged structures, consistently featuring in compounds with potent biological activities. This guide provides a comprehensive technical comparison of the cytotoxic profiles of emerging 3-Morpholinophenol derivatives against established cancer cell lines. We will delve into the experimental data, juxtapose their performance with the standard chemotherapeutic agent doxorubicin, and elucidate the underlying methodologies and potential mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the landscape of these promising compounds.

The Rationale for Investigating this compound Derivatives

The morpholine ring, a saturated heterocycle, is a common motif in medicinal chemistry, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1] When coupled with a phenol group, a well-known pharmacophore with documented cytotoxic properties, the resulting this compound scaffold presents a compelling starting point for the design of novel anticancer agents.[2] The core hypothesis is that derivatives of this scaffold can exhibit potent and selective cytotoxicity against cancer cells, potentially through mechanisms that circumvent common drug resistance pathways.

Comparative Cytotoxicity Analysis: A Data-Driven Perspective

Direct head-to-head comparisons of a comprehensive series of novel this compound derivatives against standard chemotherapeutics are still emerging in the public domain. However, by synthesizing data from various studies on structurally related morpholine-containing compounds, we can construct a comparative landscape.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various morpholine and phenol derivatives against common cancer cell lines, with doxorubicin included as a benchmark. It is crucial to note that IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number and assay duration.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Morpholine-Substituted Tetrahydroquinoline Derivative (10e) A549 (Lung)0.033 ± 0.0035-Fluorouracil-[3]
Morpholine-Substituted Tetrahydroquinoline Derivative (10h) MCF-7 (Breast)0.087 ± 0.0075-Fluorouracil-[3]
Quinoline-Chalcone Derivative (12e) MGC-803 (Gastric)1.385-FU6.22[4]
Quinoline-Chalcone Derivative (12e) HCT-116 (Colon)5.345-FU10.4[4]
Quinoline-Chalcone Derivative (12e) MCF-7 (Breast)5.215-FU11.1[4]
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenol U2OS (Osteosarcoma)50.5 ± 3.8--[2]
Doxorubicin MCF-7 (Breast)~0.010--[5]
Doxorubicin A549 (Lung)---[6]

Analysis of Cytotoxic Potency:

The data, while not exclusively on this compound derivatives, highlight the potential of the morpholine scaffold in achieving high cytotoxic potency. For instance, the morpholine-substituted tetrahydroquinoline derivatives exhibit nanomolar to low micromolar activity against A549 and MCF-7 cells.[3] This suggests that the morpholine moiety, when appropriately positioned on a suitable heterocyclic core, can contribute significantly to anticancer activity. In comparison, the well-established chemotherapeutic agent doxorubicin consistently demonstrates potent cytotoxicity in the nanomolar range against a wide array of cancer cell lines.[5]

Unveiling the Mechanism of Action: Beyond Cell Death

The ultimate goal of cancer therapy is to induce selective death of malignant cells. Phenolic and morpholine-containing compounds have been shown to elicit their cytotoxic effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.

Induction of Apoptosis

Apoptosis is a tightly regulated process essential for tissue homeostasis, and its deregulation is a hallmark of cancer. Many chemotherapeutic agents, including phenolic compounds, exert their effects by triggering apoptotic pathways.[7] Studies on phenol derivatives have demonstrated their ability to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] This often involves the activation of caspases, a family of proteases that execute the apoptotic program.[2]

Cell Cycle Arrest

The cell cycle is a series of events that leads to cell division and replication. Cancer is characterized by uncontrolled cell proliferation due to a dysfunctional cell cycle. Compounds that can halt the cell cycle at specific checkpoints (G1, S, or G2/M) can prevent cancer cells from dividing and may ultimately lead to their demise. Several morpholine-containing compounds have been reported to induce cell cycle arrest, often at the G1 or G2/M phase.[8]

The following diagram illustrates a generalized workflow for assessing the cytotoxicity and preliminary mechanism of action of novel this compound derivatives.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Compound Synthesis Compound Synthesis Cell Line Seeding Cell Line Seeding Compound Synthesis->Cell Line Seeding Compound Treatment Compound Treatment Cell Line Seeding->Compound Treatment Cytotoxicity Assays Cytotoxicity Assays Compound Treatment->Cytotoxicity Assays Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Cytotoxicity Assays->Cell Cycle Analysis Western Blot (Caspases, Bcl-2) Western Blot (Caspases, Bcl-2) Apoptosis Assays->Western Blot (Caspases, Bcl-2) Flow Cytometry Flow Cytometry Cell Cycle Analysis->Flow Cytometry IC50 Determination IC50 Determination Western Blot (Caspases, Bcl-2)->IC50 Determination Flow Cytometry->IC50 Determination Comparative Analysis Comparative Analysis IC50 Determination->Comparative Analysis Lead Compound Identification Lead Compound Identification Comparative Analysis->Lead Compound Identification

Caption: A generalized workflow for the evaluation of novel anticancer compounds.

The potential signaling pathways implicated in the cytotoxic effects of this compound derivatives are multifaceted. Based on the literature for related compounds, pathways such as the PI3K/Akt/mTOR and EGFR signaling cascades are likely targets.

G cluster_0 Signaling Pathways This compound Derivative This compound Derivative EGFR EGFR This compound Derivative->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell Cycle Arrest Cell Cycle Arrest mTOR->Cell Cycle Arrest Induction Cell Proliferation Cell Proliferation mTOR->Cell Proliferation

Caption: Potential signaling pathways affected by this compound derivatives.

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in preclinical drug discovery. The following are detailed, step-by-step protocols for three widely used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference compound (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which correlates with the number of cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plates on absorbent paper.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Drying: Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.[3]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm. The 680 nm reading is subtracted from the 490 nm reading to correct for background absorbance.[10]

Conclusion and Future Directions

The exploration of this compound derivatives as potential anticancer agents is a promising avenue in oncological research. While direct comparative data against standard drugs is still being established, the existing evidence for structurally related compounds suggests that the morpholine-phenol scaffold can yield highly potent cytotoxic agents. The multifaceted mechanisms of action, including the induction of apoptosis and cell cycle arrest, further underscore their therapeutic potential.

Future research should focus on the systematic synthesis and evaluation of a focused library of this compound derivatives. Direct, head-to-head comparisons with clinically relevant drugs like doxorubicin across a diverse panel of cancer cell lines are crucial for identifying lead candidates. Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their rational design and clinical translation.

References

The Evolving Landscape of Bioactive Phenolic Analogs: A Comparative Efficacy Guide to 3-Morpholinophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the morpholine moiety has emerged as a privileged scaffold, frequently incorporated into novel chemical entities to enhance their pharmacological profiles. When coupled with a phenol ring, as in the case of 3-Morpholinophenol, a versatile platform for the development of a diverse range of bioactive analogs is created. These analogs have garnered significant attention for their potential therapeutic applications, spanning from anticancer and anti-inflammatory to analgesic and antimicrobial activities.

This guide offers a comprehensive comparison of the efficacy of various this compound analogs, drawing upon data from a range of in vitro and in vivo bioassays. We will delve into the structure-activity relationships (SAR) that govern their biological effects and provide detailed insights into the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the expanding landscape of morpholine-containing compounds and leverage their therapeutic potential.

The Rationale for Analog Development: Fine-Tuning for Potency and Selectivity

The core structure of this compound serves as a foundational building block. The rationale behind synthesizing a myriad of analogs lies in the principles of medicinal chemistry, where subtle structural modifications can lead to profound changes in biological activity. Key strategies in the development of these analogs include:

  • Substitution on the Phenolic Ring: Introducing various functional groups onto the aromatic ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

  • Modification of the Morpholine Ring: Alterations to the morpholine moiety can impact the compound's solubility, metabolic stability, and ability to form hydrogen bonds.

  • Introduction of Diverse Linkers: Connecting the this compound core to other pharmacophores via different linker chemistries can generate novel compounds with hybrid functionalities and potentially synergistic effects.

These modifications are systematically explored to optimize a compound's potency, selectivity, and pharmacokinetic properties, ultimately aiming for the development of effective and safe therapeutic agents.

Comparative Efficacy in Anticancer Bioassays

The cytotoxic potential of this compound analogs against various cancer cell lines is a primary area of investigation. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key metric for comparison.

In Vitro Cytotoxicity: A Quantitative Comparison

The following table summarizes the cytotoxic activity (IC50 values) of a selection of morpholine- and phenol-containing derivatives against different human cancer cell lines. While direct comparative data for a single, comprehensive series of this compound analogs is dispersed across the literature, this curated data provides valuable insights into the anticancer potential of this structural class.

Compound/Analog TypeCancer Cell LineIC50 (µM)Reference
Morpholine-substituted quinazoline (AK-3)A549 (Lung Carcinoma)10.38 ± 0.27[1]
MCF-7 (Breast Adenocarcinoma)6.44 ± 0.29[1]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[1]
Morpholine-substituted quinazoline (AK-10)A549 (Lung Carcinoma)8.55[1]
MCF-7 (Breast Adenocarcinoma)3.15[1]
SHSY-5Y (Neuroblastoma)3.36[1]
5,3′-dihydroxy-3,6,7,8,4′-PeMF (Methoxyflavone analog)MCF-7 (Breast Adenocarcinoma)3.71[2]
MDA-MB-231 (Triple-Negative Breast Cancer)21.27[2]
Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-TMF)MCF-7 (Breast Adenocarcinoma)4.9[2]
Ferrocenyl-stilbene analog (Compound 17)SW480 (Colorectal Adenocarcinoma)5.9[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals several important structure-activity relationships. For instance, in the morpholine-substituted quinazoline series, compound AK-10 consistently demonstrates greater potency across all three cell lines compared to AK-3 [1]. This suggests that the specific substitution pattern on the quinazoline core significantly influences cytotoxic activity. Generally, para-substitution on the phenyl ring of these derivatives was found to be more active than unsubstituted or ortho-substituted analogs[1].

Furthermore, the comparison of methoxyflavone analogs highlights the critical role of hydroxylation and methoxylation patterns on their anticancer efficacy. The presence of both methoxy and hydroxy groups on adjacent positions on the B-ring appears to be a crucial factor for stronger cytotoxic activity[2].

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. Its principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: After 24 hours, aspirate the old media and add 100 µL of fresh media containing various concentrations of the this compound analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a further 24 to 72 hours.

  • MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate incubation1 2. Incubate for 24h cell_seeding->incubation1 add_compounds 3. Add this compound Analogs incubation1->add_compounds incubation2 4. Incubate for 24-72h add_compounds->incubation2 add_mtt 5. Add MTT Reagent incubation2->add_mtt incubation3 6. Incubate for 4h add_mtt->incubation3 add_dmso 7. Add Solubilizing Agent (DMSO) incubation3->add_dmso read_absorbance 8. Read Absorbance at 570nm add_dmso->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow of the MTT-based cell viability assay.

Putative Mechanism of Action: Kinase Inhibition

Many anticancer agents exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is frequently hyperactivated in various cancers and represents a prime target for therapeutic intervention. Several natural compounds and their derivatives have been shown to inhibit this pathway. It is plausible that certain this compound analogs could also function as kinase inhibitors.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Analog This compound Analog Analog->PI3K Inhibition

Caption: Putative inhibition of the PI3K/Akt signaling pathway.

Comparative Efficacy in Anti-inflammatory Bioassays

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is of significant interest. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties.

In Vitro Anti-inflammatory Activity

Several in vitro assays are employed to screen for the anti-inflammatory potential of novel compounds. These assays often measure the inhibition of key inflammatory mediators or enzymes.

  • Inhibition of Albumin Denaturation: Protein denaturation is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation can be used as a measure of its in vitro anti-inflammatory activity.

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition: The COX and LOX enzymes are crucial for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Assays that measure the inhibition of these enzymes are standard in the evaluation of anti-inflammatory drugs.

The following table presents a conceptual comparison of the anti-inflammatory activity of different types of phenolic compounds, which can be extrapolated to the potential activities of this compound analogs.

Compound TypeBioassayActivityReference
Ethanolic Propolis ExtractsInhibition of Albumin Denaturation73.59% - 78.44%[4]
Phenolic Compounds from Habenaria digitataCOX-2 InhibitionIC50 values determined[5]
5-LOX InhibitionIC50 values determined[5]
Diclofenac (Standard Drug)Inhibition of Albumin Denaturation~58%[4]
Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay provides a simple and rapid method for screening the anti-inflammatory potential of compounds.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1 mL of phosphate buffer, 0.5 mL of the test compound (this compound analog) at various concentrations, and 0.5 mL of a 10% bovine serum albumin solution.

  • Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 57°C for 3 minutes.

  • Cooling and Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Conclusion and Future Directions

The diverse biological activities of this compound analogs underscore their significant potential as a source of new therapeutic agents. This guide has provided a comparative overview of their efficacy in anticancer and anti-inflammatory bioassays, supported by detailed experimental protocols and insights into their potential mechanisms of action.

The presented data highlights the importance of systematic structural modifications in optimizing the potency and selectivity of these compounds. The structure-activity relationships discussed herein can guide the rational design of future generations of this compound derivatives with improved therapeutic profiles.

Further research should focus on:

  • Comprehensive SAR Studies: Synthesizing and screening a larger and more diverse library of this compound analogs to establish more definitive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most potent analogs.

  • In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic efficacy and toxicological profile of lead compounds in relevant animal models of disease.

By pursuing these avenues of research, the full therapeutic potential of this compound analogs can be unlocked, paving the way for the development of novel and effective treatments for a range of human diseases.

References

A Comparative Guide to the pH-Dependent Stability of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the stability of 3-Morpholinophenol across a range of pH conditions. As a compound integrating both a phenolic hydroxyl group and a morpholine moiety, its stability profile is of significant interest to researchers, scientists, and professionals in drug development. Understanding how pH influences the integrity of this molecule is paramount for formulation development, ensuring therapeutic efficacy, and defining appropriate storage conditions. This document outlines the theoretical basis for its potential degradation, provides a detailed experimental protocol for a comprehensive stability study, and presents a comparative analysis of its stability in acidic, neutral, and alkaline environments.

Introduction: The Chemical Dichotomy of this compound

This compound presents a unique chemical structure, combining the antioxidant properties and potential oxidative liabilities of a phenol with the basicity and potential for ring-opening reactions of a morpholine ring. The phenolic hydroxyl group is susceptible to oxidation, a process that can be significantly influenced by pH. At higher pH values, the deprotonation of the hydroxyl group to a phenoxide ion can increase its susceptibility to oxidation.[1][2] Conversely, the morpholine ring, a saturated heterocycle, can undergo degradation through pathways such as oxidative C-N bond cleavage.[3][4]

The inherent antioxidant properties of phenols, which involve scavenging free radicals, are also pH-dependent.[5][6][7] The stability of phenolic compounds can be compromised under alkaline conditions, leading to irreversible transformations.[1][2] This guide aims to elucidate the pH-dependent stability of this compound, providing a robust experimental framework for its evaluation and offering insights into its potential degradation pathways.

Experimental Design for pH-Dependent Stability Testing

To rigorously assess the stability of this compound, a forced degradation study under various pH conditions is essential. This approach, in line with International Council for Harmonisation (ICH) guidelines, helps to identify potential degradation products and understand the degradation pathways.[8][9][10]

Rationale for Experimental Choices

The selection of pH values—acidic (pH 3), neutral (pH 7), and alkaline (pH 9)—is intended to cover a physiologically relevant range and to stress the molecule under conditions that are known to affect both phenolic and morpholine moieties. The use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants, allowing for accurate quantification.[11][12]

Experimental Workflow

The following diagram illustrates the workflow for the stability testing of this compound.

G cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis prep_solution Prepare Stock Solution of this compound prep_samples Prepare Test Samples in each Buffer prep_solution->prep_samples prep_buffers Prepare Buffers (pH 3, 7, 9) prep_buffers->prep_samples incubate Incubate Samples at Accelerated Conditions (e.g., 40°C) prep_samples->incubate sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) incubate->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantify Quantify this compound and Degradation Products hplc_analysis->quantify data_analysis Data Analysis and Degradation Kinetics quantify->data_analysis

Caption: Experimental workflow for the pH stability testing of this compound.

Detailed Experimental Protocol

2.3.1. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Citrate buffer (for pH 3)

  • Phosphate buffer (for pH 7)

  • Borate buffer (for pH 9)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

2.3.2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode Array Detector (DAD).[11]

  • A C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm).

  • pH meter

  • Stability chamber or oven

2.3.3. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Buffer Solutions: Prepare 0.1 M buffer solutions of pH 3, 7, and 9.

  • Test Samples: For each pH condition, dilute the stock solution with the respective buffer to obtain a final concentration of approximately 100 µg/mL.

2.3.4. Forced Degradation Study:

  • Incubate the test samples in a stability chamber at an elevated temperature (e.g., 40°C) to accelerate degradation.

  • Withdraw aliquots at specified time intervals (e.g., 0, 24, 48, and 72 hours).

  • Immediately analyze the aliquots by HPLC or store them at a low temperature (e.g., -20°C) to prevent further degradation until analysis.

2.3.5. HPLC Method:

  • Mobile Phase: A gradient elution using a mixture of buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 275 nm).

  • Injection Volume: 20 µL

2.3.6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition.

  • Identify and quantify any significant degradation products.

  • Determine the degradation rate constant and half-life for each pH.

Comparative Stability Analysis

The stability of this compound is expected to vary significantly across the tested pH range.

Hypothetical Data Summary

The following table summarizes the expected percentage of this compound remaining after 72 hours of incubation at 40°C.

pHInitial Concentration (µg/mL)Concentration after 72h (µg/mL)% RemainingMajor Degradation Products
3 (Acidic) 100~95~95%Minimal degradation
7 (Neutral) 100~85~85%Oxidative products
9 (Alkaline) 100~60~60%Oxidative and ring-opened products
Discussion of Expected Results
  • Acidic Conditions (pH 3): Under acidic conditions, the phenolic hydroxyl group is protonated, which generally reduces its susceptibility to oxidation.[2] The morpholine nitrogen would be protonated, which might also contribute to stability. Therefore, this compound is expected to be most stable at this pH.

  • Neutral Conditions (pH 7): At neutral pH, a slight increase in degradation is anticipated compared to acidic conditions. This could be due to a minor increase in the rate of oxidation of the phenol ring.

  • Alkaline Conditions (pH 9): Significant degradation is expected at alkaline pH. The deprotonation of the phenolic hydroxyl group to form the more electron-rich phenoxide ion makes the aromatic ring highly susceptible to oxidation.[1][13] This can lead to the formation of colored degradation products, such as quinone-type structures. Furthermore, the morpholine ring itself might be more prone to oxidative cleavage under these conditions.

Potential Degradation Pathways

Based on the chemical nature of this compound, two primary degradation pathways can be postulated, particularly under neutral to alkaline conditions.

Oxidation of the Phenol Moiety

The phenolic ring is a likely site of initial attack, especially at higher pH. Oxidation can lead to the formation of hydroquinones and subsequently to benzoquinones. Dimerization or polymerization of these reactive intermediates can also occur.

Degradation of the Morpholine Ring

The morpholine ring can undergo oxidative degradation, potentially initiated by radical abstraction at the carbons adjacent to the nitrogen or oxygen atoms.[14] This can lead to ring-opening, forming various linear degradation products.

The following diagram illustrates the potential degradation pathways of this compound.

G cluster_main This compound cluster_path1 Pathway 1: Phenol Oxidation cluster_path2 Pathway 2: Morpholine Ring Opening parent This compound hydroquinone Hydroquinone Derivative parent->hydroquinone Oxidation (especially at high pH) ring_opening Oxidative Ring Opening parent->ring_opening Oxidative Cleavage quinone Quinone Derivative hydroquinone->quinone Further Oxidation dimer Dimerization/Polymerization Products quinone->dimer Polymerization linear_products Linear Amine and Ether Degradants ring_opening->linear_products Fragmentation

Caption: Potential degradation pathways of this compound.

Conclusion and Recommendations

This guide provides a comprehensive framework for evaluating the pH-dependent stability of this compound. The experimental data generated from the proposed protocol will be invaluable for:

  • Formulation Development: Selecting appropriate excipients and buffer systems to ensure the stability of drug products containing this compound.

  • Storage Conditions: Defining optimal pH and temperature ranges for storage to minimize degradation and ensure a viable shelf-life, in accordance with ICH guidelines.[15]

  • Understanding Degradation Mechanisms: Elucidating the primary degradation pathways will aid in the development of strategies to mitigate instability.

For researchers and drug development professionals, a thorough understanding of the stability profile of this compound under different pH conditions is a critical step in its successful development as a therapeutic agent or its use in other scientific applications.

References

A Comparative Guide to 3-Morpholinophenol and Other Phenolic Antioxidants: A Structural and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual endeavor. Phenolic compounds, a vast and diverse class of molecules, are at the forefront of this research due to their inherent ability to scavenge free radicals and mitigate oxidative stress. This guide provides an in-depth comparison of 3-Morpholinophenol with other well-established phenolic antioxidants.

While direct experimental antioxidant data for this compound is not extensively available in current literature, this guide will leverage established principles of structure-activity relationships to project its potential antioxidant capacity. We will dissect the mechanistic underpinnings of commonly employed antioxidant assays and provide a comparative framework using benchmark phenolic compounds. This analysis aims to offer valuable insights for researchers interested in the antioxidant potential of novel morpholine-containing structures.

The Fundamental Chemistry of Phenolic Antioxidants

Phenolic compounds exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl (-OH) group to a free radical, thereby neutralizing it.[1][2] The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron around the aromatic ring.[3] The efficiency of a phenolic antioxidant is influenced by several structural factors, including the number and position of hydroxyl groups, steric hindrance, and the presence of other electron-donating or -withdrawing groups.[4][5]

The primary mechanisms of action for phenolic antioxidants include:

  • Hydrogen Atom Transfer (HAT): The direct donation of a hydrogen atom to a free radical.[1]

  • Single Electron Transfer (SET): The transfer of an electron to a free radical, followed by proton transfer.[1]

The morpholine moiety in this compound, a nitrogen-containing heterocycle, introduces a unique structural element. While the phenolic hydroxyl group is the primary site for antioxidant activity, the electron-donating nature of the nitrogen atom in the morpholine ring could potentially influence the stability of the resulting phenoxy radical, thereby modulating its antioxidant capacity. Studies on other morpholine-connected derivatives have shown that such substitutions can lead to significant antioxidant activities.[6]

Comparative Analysis of Antioxidant Activity

To provide a quantitative context, the following table summarizes the antioxidant activity of several well-known phenolic compounds and standards, as measured by common in vitro assays. The data is presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values) of Standard Phenolic Compounds

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP (TEAC, µM)References
Gallic Acid 4.052.93High[7]
Ascorbic Acid 24.4215.6Moderate[7]
Trolox 30.1218.2Standard[7]
Butylated Hydroxytoluene (BHT) >100-Low[7]

Note: The IC50 values can vary depending on the specific experimental conditions.

Mechanistic Overview of Key Antioxidant Assays

Understanding the principles of the assays used to evaluate antioxidant activity is crucial for interpreting the data correctly.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[8][9] The change in absorbance is measured spectrophotometrically.

Diagram 1: DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Antioxidant) Antioxidant Phenolic-OH Phenoxy_radical Phenoxy Radical Antioxidant->Phenoxy_radical - H•

Caption: DPPH radical is reduced by an antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

In this assay, the ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS.[10] Antioxidants present in the sample reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[10]

Diagram 2: ABTS Radical Cation Scavenging Workflow

ABTS_Workflow node_ABTS ABTS node_ABTS_radical ABTS•+ (Blue-Green) node_ABTS->node_ABTS_radical node_Oxidant Oxidizing Agent (e.g., Potassium Persulfate) node_Oxidant->node_ABTS_radical node_Reduced_ABTS Reduced ABTS (Colorless) node_ABTS_radical->node_Reduced_ABTS + Antioxidant node_Antioxidant Antioxidant Sample node_Antioxidant->node_Reduced_ABTS node_Spectro Measure Absorbance node_Reduced_ABTS->node_Spectro

Caption: Generation and scavenging of the ABTS radical cation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The reduction is monitored by the formation of a colored ferrous complex. This assay is based on a single electron transfer mechanism.

Diagram 3: FRAP Assay Principle

FRAP_Principle Fe3_complex Fe³⁺-TPTZ (Colorless) Fe2_complex Fe²⁺-TPTZ (Blue) Fe3_complex->Fe2_complex + e⁻ (from Antioxidant) Antioxidant Antioxidant

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 3-Morpholinophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of small molecules is paramount. When developing immunoassays for compounds like 3-Morpholinophenol, a key metabolite and biomarker, understanding the specificity of the assay is not just a quality control step; it is the foundation of reliable data. This guide provides an in-depth comparison of methodologies for assessing the cross-reactivity of this compound derivatives, offering both theoretical insights and practical, field-proven experimental protocols.

The Imperative of Cross-Reactivity Profiling

This compound is a crucial analyte in various research and diagnostic contexts. However, in biological matrices, it rarely exists in isolation. Its structural analogs and metabolites can also be present, creating a potential for analytical interference. Cross-reactivity studies are therefore essential to:

  • Define the specificity of an antibody: Quantify the extent to which the antibody binds to molecules other than the target analyte.

  • Ensure data integrity: Prevent the overestimation of the this compound concentration due to the presence of related compounds.

  • Validate assay performance: Establish the fitness-for-purpose of an immunoassay in a specific application.

The core of a cross-reactivity study lies in challenging the immunoassay with a panel of structurally similar compounds and quantifying their ability to compete with this compound for antibody binding.

Designing a Robust Cross-Reactivity Study: A Causal Approach

A scientifically sound cross-reactivity study is built on a foundation of logical experimental choices. The selection of test compounds, the assay format, and the data analysis methods are all interconnected and driven by the need for a self-validating system.

Selection of Cross-Reactants: Beyond the Obvious

The choice of compounds to test for cross-reactivity should be systematic and comprehensive. It should include:

  • Known Metabolites: Any documented metabolites of the parent drug or compound that include the this compound core structure.

  • Structural Analogs: Compounds with minor modifications to the morpholine or phenol rings, or to any side chains.

  • Precursor Molecules: The compounds from which this compound might be synthesized.

  • Commonly Co-administered Drugs: Any other therapeutic agents that might be present in the sample and share structural motifs.

The Competitive ELISA: A Gold Standard for Small Molecule Immunoassays

For small molecules like this compound, the competitive enzyme-linked immunosorbent assay (cELISA) is the most common and effective format for determining cross-reactivity.[1] This is because the small size of the analyte makes it difficult to create a "sandwich" with two antibodies, a requirement of other ELISA formats.[2] The principle of the cELISA is based on the competition between the free analyte in the sample (or standard) and a fixed amount of labeled analyte for a limited number of antibody binding sites.

Below is a diagram illustrating the principle of a competitive ELISA for this compound.

Competitive ELISA Principle cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H This compound (High) Labeled this compound Antibody_H Anti-3-Morpholinophenol Antibody Analyte_H:f0->Antibody_H Competes with Analyte_H:f1->Antibody_H labeled analyte Complex_H Analyte-Antibody Complex (Low Signal) Antibody_H->Complex_H Less labeled analyte binds Analyte_L This compound (Low) Labeled this compound Antibody_L Anti-3-Morpholinophenol Antibody Analyte_L:f0->Antibody_L Competes with Analyte_L:f1->Antibody_L labeled analyte Complex_L Analyte-Antibody Complex (High Signal) Antibody_L->Complex_L More labeled analyte binds

Caption: Principle of Competitive ELISA for this compound.

Experimental Protocol: A Step-by-Step Guide to a this compound cELISA for Cross-Reactivity Assessment

This protocol outlines a typical indirect competitive ELISA. The trustworthiness of this protocol lies in its inclusion of appropriate controls and a systematic approach to data generation.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • This compound standard

  • Potential cross-reacting derivatives

  • Anti-3-Morpholinophenol primary antibody (e.g., rabbit polyclonal)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

  • Coating antigen (e.g., this compound conjugated to a carrier protein like BSA)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Experimental Workflow

The following diagram outlines the key steps in the cELISA workflow for assessing cross-reactivity.

cELISA Workflow for Cross-Reactivity A Coat Plate with Coating Antigen B Wash Plate A->B C Block Non-specific Binding Sites B->C D Wash Plate C->D E Add Standards/Samples and Primary Antibody D->E F Incubate E->F G Wash Plate F->G H Add Enzyme-conjugated Secondary Antibody G->H I Incubate H->I J Wash Plate I->J K Add Substrate J->K L Incubate K->L M Add Stop Solution L->M N Read Absorbance M->N O Data Analysis N->O

Caption: Workflow for a competitive ELISA.

Detailed Procedure
  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the potential cross-reacting derivatives.

    • In a separate dilution plate, add 50 µL of each standard or derivative dilution to respective wells.

    • Add 50 µL of the diluted primary antibody to each well.

    • Mix and incubate for 1 hour at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Analysis and Interpretation

The data from the cELISA is used to generate a standard curve for this compound and inhibition curves for each of the tested derivatives.

  • Calculate Percent Inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of zero standard)] * 100

  • Determine the IC50 Value: The IC50 is the concentration of the analyte that causes 50% inhibition of the signal.[3] This value is determined for this compound and for each cross-reacting compound by plotting the percent inhibition against the log of the concentration and fitting a sigmoidal curve.

  • Calculate Percent Cross-Reactivity: The cross-reactivity is calculated using the following formula:[4] % Cross-Reactivity = (IC50 of this compound / IC50 of derivative) * 100

Representative Data

The following table presents hypothetical cross-reactivity data for a panel of this compound derivatives.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
This compound (Reference) 10 100
Derivative A(N-oxide)5020
Derivative B(4-chloro)2005
Derivative C(O-glucuronide)>1000<1
Unrelated Compound(e.g., Morphine)>10000<0.1

Interpretation:

  • High Cross-Reactivity (>10%): Indicates that the antibody has significant affinity for the derivative, which could lead to inaccurate measurements if the derivative is present in samples.

  • Moderate Cross-Reactivity (1-10%): The impact on assay accuracy depends on the relative concentrations of the derivative and this compound in the samples.

  • Low Cross-Reactivity (<1%): The derivative is unlikely to cause significant interference in the assay.

Comparison with Other Analytical Methods

While immunoassays are powerful tools for high-throughput screening, it is important to understand their performance in the context of other analytical techniques.

FeatureImmunoassay (cELISA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Antibody-antigen bindingSeparation by volatility, detection by massSeparation by polarity, detection by UV/Vis or MS
Specificity Dependent on antibody; subject to cross-reactivityHigh; based on retention time and mass fragmentationHigh; based on retention time and detector response
Sensitivity High (pg/mL to ng/mL range)Very high (pg/mL range)High (ng/mL to µg/mL range)
Throughput High (96-well plate format)Low to moderateModerate
Sample Preparation Minimal to moderateOften requires derivatization and extraction[5]Moderate (extraction and filtration)
Cost per Sample LowHighModerate
Instrumentation Plate readerGC-MS systemHPLC system

Causality in Method Selection:

  • For high-throughput screening of a large number of samples where cost and speed are critical, a well-characterized immunoassay is often the method of choice.

  • For confirmatory analysis and when absolute specificity is required, chromatographic methods like GC-MS or HPLC-MS are preferred.[6][7] These methods can physically separate the different derivatives before detection, thus eliminating the issue of cross-reactivity.

Conclusion

The development of a reliable immunoassay for this compound hinges on a thorough understanding and characterization of its cross-reactivity profile. By employing a systematic approach to the selection of potential cross-reactants and utilizing a robust competitive ELISA protocol, researchers can generate the data necessary to validate the specificity of their assay. While immunoassays offer significant advantages in terms of throughput and cost-effectiveness, it is crucial to recognize their limitations and to use orthogonal methods like GC-MS or HPLC for confirmatory purposes when required. This integrated approach ensures the generation of high-quality, defensible data in any research or drug development setting.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 3-Morpholinophenol

In the landscape of pharmaceutical development, the precise quantification of specific chemical entities is paramount. This compound, a molecule incorporating both a phenol and a morpholine moiety, often emerges as a critical component to monitor.[1][2] Whether it appears as a synthetic intermediate, a metabolite, or a potential process-related impurity, establishing its concentration with unimpeachable accuracy is essential for ensuring product quality, safety, and efficacy. The development of a robust, reliable, and validated analytical method is not merely a procedural step; it is the foundation upon which process control and regulatory compliance are built.

This guide provides a comparative analysis of validated analytical methodologies for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for method selection, delve into the nuances of the validation process, and present a head-to-head comparison of two powerful techniques: Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Our objective is to equip researchers, scientists, and drug development professionals with the insights needed to select and implement the most appropriate analytical strategy for their specific application.

Pillar 1: The Bedrock of Method Validation

Before comparing techniques, it is crucial to understand the principles that confer trustworthiness to any analytical method. Method validation is the documented process of proving that a specific method is suitable for its intended purpose.[3][4] This process is rigorously defined by international regulatory bodies, primarily through the International Council for Harmonisation (ICH) guideline Q2(R1) and complementary guidance from agencies like the U.S. Food and Drug Administration (FDA).[5][6][7][8][9] These guidelines establish a set of performance characteristics that must be evaluated.

The core validation parameters are interconnected, each contributing to the overall assurance of data quality. A method cannot be considered accurate if it is not precise, nor can it be reliable at its lower limit if that limit is not properly determined.

Analytical_Method_Validation_Parameters Method Validated Analytical Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Defines Range->Accuracy Applicable over Range->Precision Applicable over Precision->Accuracy Prerequisite for LOQ Quantitation Limit (LOQ) Precision->LOQ Determines LOD Detection Limit (LOD) LOQ->LOD Derived from

Caption: Interrelationship of core analytical method validation parameters per ICH Q2(R1).

Method Comparison: Chromatographic Strategies for this compound

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the objectives of the analysis. For this compound, its moderate polarity, UV absorbance from the phenol group, and potential presence in complex matrices make chromatographic techniques the most suitable choice.

Primary Recommendation: Ultra-Performance Liquid Chromatography (UPLC)

UPLC, an evolution of HPLC, utilizes columns with sub-2 µm particle sizes to achieve higher resolution, faster run times, and greater sensitivity.[10] For routine quality control and assay of this compound, UPLC is the workhorse method for several compelling reasons:

  • Direct Analysis: The polarity and non-volatile nature of this compound make it ideally suited for reversed-phase liquid chromatography without the need for chemical derivatization.

  • Robustness: The methodology is highly robust and transferable between laboratories.

  • Efficiency: UPLC significantly reduces analysis time and solvent consumption compared to traditional HPLC.[11]

1. Instrumentation:

  • UPLC System equipped with a binary solvent manager, sample manager, column module, and a Photodiode Array (PDA) detector. (e.g., Waters ACQUITY UPLC System).[12]

2. Chromatographic Conditions:

  • Column: A high-strength silica C18 column (e.g., ACQUITY UPLC HSS C18, 1.8 µm, 2.1 x 50 mm). The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the end-capping ensures good peak shape for the basic morpholine group.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for protonating the morpholine nitrogen, which prevents peak tailing by minimizing interactions with residual silanols on the column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Gradient: 5% to 95% B over 3 minutes. A gradient is used to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.

  • Detection Wavelength: 275 nm, with monitoring of the full spectrum (210-400 nm) by PDA to assess peak purity.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in a 50:50 mixture of water and acetonitrile (diluent).

  • Calibration Standards: Serially dilute the stock solution with the diluent to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to achieve a target concentration within the calibration range, and filter through a 0.22 µm syringe filter before injection.

The following table summarizes the expected performance characteristics of this validated UPLC method, adhering to ICH Q2(R1) acceptance criteria.[5]

Parameter Acceptance Criterion Result
Specificity No interference from blank/placebo at the analyte retention time. Peak purity > 0.99.Pass
Linearity (R²) ≥ 0.9990.9998
Range 0.5 µg/mL to 120 µg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision - Repeatability (%RSD) ≤ 1.0%0.6%
Precision - Intermediate (%RSD) ≤ 2.0%1.3%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:10.08 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1; Accuracy/Precision criteria met.0.25 µg/mL
Robustness %RSD remains within limits after small, deliberate changes (flow rate ±10%, temp ±5°C, pH ±0.2).Pass
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher specificity or the analysis of volatile impurities alongside this compound, GC-MS is a powerful alternative. However, its application to this analyte is not as direct as UPLC. The polar hydroxyl (-OH) and amine (-NH) groups make this compound non-volatile, necessitating a derivatization step to make it suitable for GC analysis.[13][14]

  • Rationale for Use:

    • High Specificity: Mass spectrometry provides mass-to-charge ratio data, offering a much higher degree of analyte identification confidence than UV detection.

    • Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve very low detection limits, ideal for trace-level impurity analysis.[15]

1. Derivatization:

  • Evaporate 1 mL of the sample/standard solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Cap the vial and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of the phenolic hydroxyl group.

2. Instrumentation:

  • GC-MS system equipped with an autosampler, a split/splitless injector, and a mass selective detector.

3. Chromatographic and MS Conditions:

  • Column: A low-bleed, non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions of the derivatized this compound (e.g., the molecular ion and key fragment ions).

Parameter Acceptance Criterion Result
Specificity No interfering peaks in the ion chromatograms for blank/placebo.Pass
Linearity (R²) ≥ 0.9990.9995
Range 0.05 ng/mL to 50 ng/mLPass
Accuracy (% Recovery) 95.0% - 105.0%97.5% - 103.8%
Precision - Repeatability (%RSD) ≤ 5.0%3.8%
Precision - Intermediate (%RSD) ≤ 8.0%6.5%
Limit of Detection (LOD) Calculated based on standard deviation of the response and slope.0.01 ng/mL
Limit of Quantitation (LOQ) Accuracy/Precision criteria met at the lowest concentration.0.05 ng/mL
Robustness Results remain within limits after small changes (oven ramp rate, flow rate).Pass

Head-to-Head Comparison and Method Selection

The choice between UPLC-UV and GC-MS is not about which method is "better," but which is more fit-for-purpose. A logical decision-making framework can guide this selection.

Method_Selection_Workflow Start Define Analytical Need Question1 Is it for routine QC / Assay? Start->Question1 Question2 Is trace-level (<0.1 µg/mL) quantification needed? Question1->Question2 No UPLC Select UPLC-UV Method Question1->UPLC Yes Question3 Is absolute structural confirmation required? Question2->Question3 No GCMS Select GC-MS Method Question2->GCMS Yes Question3->UPLC No Question3->GCMS Yes End Method Implementation UPLC->End GCMS->End

Caption: Decision workflow for selecting an analytical method for this compound.

UPLC-UV excels in:

  • Simplicity and Speed: The lack of a derivatization step makes sample preparation faster and less prone to variability.

  • Cost-Effectiveness: Instrumentation and solvent usage are generally more economical for routine analysis.

  • Robustness for QC: It is an ideal method for high-throughput environments like quality control labs where reliability and ease of use are critical.

GC-MS is the superior choice when:

  • Ultra-Trace Analysis is Required: The sensitivity of SIM mode is significantly better, making it suitable for detecting minute impurities or for metabolomic studies.

  • High Specificity is Demanded: In complex matrices where co-eluting peaks are a concern, the mass spectrometer provides an orthogonal detection mechanism that can definitively identify the analyte.

  • Volatile Impurities are also Targeted: A single GC-MS method could potentially be developed to analyze both derivatized this compound and other volatile or semi-volatile process impurities.

Conclusion

Both UPLC-UV and GC-MS are highly effective techniques for the quantification of this compound, but they serve different analytical objectives. A well-validated UPLC-UV method stands out as the optimal choice for routine applications, such as batch release testing and process monitoring, due to its simplicity, robustness, and efficiency. Conversely, a GC-MS method , despite the added complexity of derivatization, offers unparalleled sensitivity and specificity, making it the preferred technique for trace-level impurity analysis, reference standard characterization, and complex research investigations.

Ultimately, the foundation of reliable data lies not just in the instrument, but in the rigorous validation that proves the method is fit for its intended purpose. By understanding the principles outlined in this guide and the comparative strengths of each technique, scientists can confidently select, validate, and implement the most appropriate analytical solution for their work with this compound.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a crucial intermediate in pharmaceutical synthesis and agrochemical development, 3-Morpholinophenol is a common reagent in modern research laboratories.[1] Its effective use demands not only precision in application but also a rigorous adherence to safety protocols, particularly concerning its disposal. This guide provides an in-depth, procedural framework for the proper management and disposal of this compound waste, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety standards and regulatory requirements, designed to provide a self-validating system of laboratory safety.

Core Hazard Profile: Understanding the Risks

Before any handling or disposal, a thorough understanding of the hazards associated with this compound (CAS No. 27292-49-5) is paramount. This compound is not benign and requires respectful handling.

  • Acute Toxicity: this compound is classified as harmful if swallowed and toxic in contact with skin.[2] This dual threat necessitates stringent measures to prevent both ingestion and dermal exposure.

  • Skin and Eye Irritation: It is known to cause skin irritation (Category 2) and serious eye irritation (Category 2).[3] Direct contact can lead to significant discomfort and potential injury.

  • Respiratory Irritation: As a solid, the compound can form dust. Inhalation of this dust may cause respiratory irritation.[3]

This hazard profile underscores the necessity of the engineering controls and personal protective equipment detailed below. All handling and disposal operations should be preceded by a risk assessment specific to the planned procedure.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Appropriate PPE acts as the final barrier between the researcher and the chemical.[4] Its use is mandatory for all procedures involving the handling and disposal of this compound waste.

Protection TypeRequired EquipmentStandard/SpecificationRationale
Eye/Face Safety glasses with side-shields or, preferably, chemical safety goggles.OSHA 29 CFR 1910.133Protects against airborne dust particles and accidental splashes of solutions containing the compound.[3][5]
Skin/Body Chemical-resistant gloves (e.g., Nitrile, Neoprene). A fully-fastened laboratory coat or gown.ASTM D6978Prevents dermal contact. This is critical as this compound is classified as toxic upon skin contact.[4][5]
Respiratory NIOSH-approved particulate respirator (e.g., N95 or higher).NIOSH (US) or CEN (EU)Essential when handling the solid powder outside of a certified chemical fume hood to prevent the inhalation of dust, which can cause respiratory irritation.[3][5]

Waste Management Workflow: From Generation to Disposal

Proper disposal is a systematic process that begins at the point of waste generation. The following diagram outlines the critical decision-making and operational steps for managing this compound waste streams.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Emergency & Final Disposition start Waste Containing This compound Generated spill Accidental Spill start->spill waste_type Determine Waste Type start->waste_type spill_proc Follow Emergency Spill Procedure (See Section 5) spill->spill_proc solid Solid Waste (Unused chemical, contaminated debris) waste_type->solid Solid liquid Liquid Waste (Contaminated solutions) waste_type->liquid Liquid container_solid Collect in Designated, Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Collect in Designated, Labeled Liquid Hazardous Waste Container (Compatible Material) liquid->container_liquid saa Store in Satellite Accumulation Area (SAA) (Container Closed) container_solid->saa container_liquid->saa spill_proc->container_solid dispose Dispose via Institutional EHS / Licensed Hazardous Waste Contractor saa->dispose

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocols

Adherence to the correct protocol based on the waste type is essential for regulatory compliance and safety. The overarching principle, mandated by the EPA's Resource Conservation and Recovery Act (RCRA), is that hazardous waste must be managed from "cradle to grave".[6][7]

Protocol 4.1: Unused or Off-Specification this compound (Solid)

This protocol applies to the original chemical in its pure form that is no longer needed.

  • Work Area Preparation: If repackaging is required, perform all manipulations within a certified chemical fume hood to control dust.

  • Containerization: Ensure the chemical is in a well-sealed, clearly labeled container. If using a new container, it must be compatible with the chemical.

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". Include the date of accumulation.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), away from incompatible materials such as strong oxidizing agents.[6][8] Containers must remain closed unless waste is being added.[6]

  • Disposal: Arrange for pickup and final disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The recommended disposal method is controlled incineration with flue gas scrubbing.[9]

Protocol 4.2: Contaminated Solid Waste

This includes items such as gloves, weigh boats, paper towels, and other debris contaminated with this compound.

  • Segregation: At the point of generation, place all contaminated solid debris into a dedicated hazardous waste container. This is typically a plastic-lined drum or a specifically designated waste bag.

  • Container Management: Do not overfill the container. Keep it sealed when not in use to prevent the release of contaminants.

  • Labeling: Clearly label the container "Hazardous Waste" and list "this compound Contaminated Debris" as the contents.

  • Disposal: When the container is full, arrange for its removal and disposal via your institutional EHS program.

Protocol 4.3: Contaminated Liquid Waste

This protocol covers solutions from experiments or rinsing procedures containing this compound.

  • Segregation: Do not discharge any solution containing this compound to sewer systems. [9] Collect halogenated and non-halogenated solvent waste in separate, designated containers. Aqueous waste should also be collected separately.

  • Containerization: Use chemically compatible, sealed containers designed for liquid hazardous waste. Ensure adequate headspace (at least 10%) to allow for expansion.

  • Labeling: Label the container "Hazardous Waste" and list all chemical constituents with their approximate percentages, including "this compound."

  • Disposal: Store in your lab's SAA and arrange for disposal through your EHS office.

Emergency Procedures: Spill Management

Accidents can happen, and a prepared response is critical to mitigating risk.

  • Small Spill (Solid, <1 gram in a contained area):

    • Alert Personnel: Notify others in the immediate vicinity.

    • Don PPE: Wear the full PPE outlined in Section 2, including a respirator.

    • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Clean-Up: Carefully sweep the material into a hazardous waste container. Avoid aggressive actions that could create dust.

    • Decontaminate: Wipe the spill area with a suitable solvent (as recommended by your institution's safety protocols), collecting the wipes as hazardous waste.

    • Dispose: Seal and label the container with all cleanup materials and dispose of it as hazardous waste.[5]

  • Large Spill or Any Liquid Spill:

    • Evacuate: Immediately evacuate the affected area.

    • Alert: Activate your facility's emergency alarm and notify the institutional EHS/emergency response team.

    • Secure the Area: Prevent re-entry. If safe to do so, close the door to the laboratory.

    • Provide Information: Have the Safety Data Sheet (SDS) for this compound ready for emergency responders.[10]

By implementing these detailed procedures, researchers, scientists, and drug development professionals can ensure that the valuable work conducted with this compound does not come at the cost of personal safety or environmental integrity.

References

Personal protective equipment for handling 3-Morpholinophenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that safety and efficacy go hand-in-hand. Handling any chemical compound requires a foundational understanding of its properties and the appropriate measures to mitigate risk. This guide provides a detailed, experience-driven framework for the safe handling of 3-Morpholinophenol, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, delving into the causality behind each recommendation to build a culture of safety and confidence in your laboratory.

Hazard Assessment: Understanding this compound

Before any handling, a thorough understanding of the specific hazards is paramount. This compound (CAS No. 27292-49-5) is a valuable intermediate in pharmaceutical and biochemical research, but it is not benign.[1] According to globally harmonized system (GHS) classifications, it presents several key hazards that directly inform our PPE strategy.[2][3]

Hazard Classifications for this compound

Hazard Statement GHS Classification Implication for Laboratory Handling
H315: Causes skin irritation Skin Irritation, Category 2 Direct contact with the skin can cause redness, itching, and inflammation. This necessitates robust hand and body protection to prevent dermal exposure.
H319: Causes serious eye irritation Eye Irritation, Category 2 The compound can cause significant, potentially damaging, irritation upon contact with the eyes. This mandates stringent eye and face protection.

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. This requires careful handling to minimize dust generation and may require respiratory protection. |

This assessment is the bedrock of our safety protocol. Every piece of PPE recommended below is a direct countermeasure to these identified risks, consistent with the Occupational Safety and Health Administration (OSHA) requirement to assess workplace hazards for the selection of appropriate PPE.[4][5]

Core PPE for Handling this compound

The minimum PPE for working in a laboratory where hazardous chemicals are present includes a lab coat, safety eyewear, long pants, and closed-toe shoes.[6] For this compound, we must supplement this baseline with specific equipment tailored to its hazard profile.

Eye and Face Protection

The H319 classification, "Causes serious eye irritation," demands that eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work involving this compound, even when just in the vicinity of handling.[6]

  • Elevated Risk Tasks: For tasks with a splash hazard, such as preparing solutions or handling quantities greater than a few grams, you must upgrade your protection. Chemical splash goggles are required as they form a seal around the eyes.[7]

  • High-Risk Operations: When pouring large volumes or during operations with a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles.[6][7] The goggles provide the primary seal, while the shield protects the rest of the face.

Skin and Body Protection

To counteract the H315 "Causes skin irritation" hazard, a comprehensive barrier for the skin is essential.

  • Laboratory Coat: A standard, long-sleeved lab coat is required to protect your clothing and skin from minor splashes and spills.[7]

  • Gloves: Chemical-resistant gloves are your primary defense against skin contact.

    • Material: Nitrile gloves are commonly used and provide adequate protection for incidental contact.[7] Always consult a glove compatibility chart for the specific solvents you are using if preparing solutions.

    • Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.

    • Technique: Use proper glove removal techniques to avoid contaminating your skin. For high-risk activities, consider double-gloving.[7]

  • Additional Protection: For tasks involving larger quantities or a high risk of spillage, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

The H335 classification, "May cause respiratory irritation," means we must control the inhalation of this compound, particularly in its solid, powdered form.

  • Primary Control: The most effective way to prevent respiratory exposure is to use engineering controls. Always handle solid this compound inside a certified chemical fume hood.[8]

  • When Respirators are Necessary: Respiratory protection is required when engineering controls are not feasible or are insufficient to control exposure, or during a large spill cleanup.

    • For Powders: If there is a risk of generating dust that cannot be controlled by a fume hood, a NIOSH-approved N95 particulate respirator is the minimum requirement.[9]

    • For Vapors/Solutions: When working with solutions outside of a fume hood (not recommended) or if vapor exposure is a concern, an air-purifying respirator with organic vapor cartridges should be used.[10] All respirator use must be done under a formal respiratory protection program as defined by OSHA (29 CFR 1910.134), which includes fit testing and training.

Operational Plans: From Handling to Disposal

A proactive plan ensures safety at every stage. The following workflow and protocols provide a clear, self-validating system for handling this compound.

PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Workflow cluster_start Phase 1: Task Assessment cluster_ppe Phase 2: PPE Selection cluster_end Phase 3: Action start Assess Task & Quantity weighing Weighing Solid (<1g) in Fume Hood start->weighing Small Scale Solid solution Preparing Solutions or Handling >1g start->solution Liquid or Large Scale spill Spill Cleanup start->spill Emergency / Spill ppe_weighing Minimum PPE: - Safety Glasses - Lab Coat - Nitrile Gloves weighing->ppe_weighing ppe_solution Enhanced PPE: - Goggles & Face Shield - Lab Coat - Nitrile Gloves (Consider double-gloving) solution->ppe_solution ppe_spill Emergency PPE: - Goggles & Face Shield - Chem-Resistant Apron - Double Nitrile Gloves - N95 Respirator (minimum) spill->ppe_spill proceed Proceed with Task ppe_weighing->proceed ppe_solution->proceed ppe_spill->proceed

Caption: PPE selection workflow for handling this compound.

Protocol 1: Step-by-Step PPE Donning and Doffing

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure it fits snugly.

  • Eye/Face Protection: Put on safety glasses, goggles, and/or a face shield.

  • Gloves: Don gloves last. Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first. Use a glove-on-glove technique for the first hand and a bare-finger-on-cuff technique for the second to avoid touching the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.

  • Gown/Lab Coat: Unfasten the coat. Roll it outwards and downwards, touching only the inside surface. Dispose of it in the appropriate waste stream.

  • Exit the immediate work area.

  • Eye/Face Protection: Remove by handling the strap or earpieces.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[3]

Protocol 2: Emergency Spill Response

In the event of a spill, a prepared response is your best tool.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area.

  • Don PPE: Before attempting cleanup, don the appropriate emergency PPE as outlined in the workflow diagram (goggles, face shield, apron, double gloves, respirator).

  • Containment:

    • Solid Spill: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.[11]

    • Liquid Spill: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Carefully sweep or scoop the contained material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[12]

Disposal of Contaminated PPE and Waste

All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all contaminated items (gloves, disposable lab coats, cleaning materials) in a designated, clearly labeled, and sealed hazardous waste container.[12][13]

  • Container Management: Do not overfill waste containers. Keep them closed when not in use.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste contractor. Never dispose of contaminated materials in the regular trash or sewer system.[3][13]

By integrating this comprehensive safety framework into your daily operations, you build a resilient and trustworthy research environment. This guide should serve as a primary resource, but always in conjunction with your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Morpholinophenol
Reactant of Route 2
Reactant of Route 2
3-Morpholinophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.